Technical Guide: Synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
This technical guide details the synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine starting from p-anisidine . This specific transformation presents a structural challenge: the nitrogen atom in the starting material (p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine starting from p-anisidine .
This specific transformation presents a structural challenge: the nitrogen atom in the starting material (p-anisidine) is directly bound to the aromatic ring, whereas the target molecule features a nitrogen (from the piperazine ring) attached to a benzylic carbon. Therefore, the synthetic strategy requires the excision of the original amino group via diazotization and its replacement with a carbon skeleton capable of coupling with piperazine.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Sandmeyer-Grignard-Substitution pathway. This route is chosen for its robustness and the high availability of reagents in a standard research laboratory.
Strategic Logic
Functional Group Interconversion (FGI): The amino group of p-anisidine is a "dead end" for direct carbon attachment. We must convert it to a halide (bromide) to access organometallic chemistry.
Carbon Skeleton Construction: A Grignard reaction introduces the ethyl side chain and the necessary oxygen functionality simultaneously.
Activation: The resulting benzylic alcohol is activated as a chloride.
C-N Bond Formation: Finally, the piperazine ring is introduced via nucleophilic substitution.
Figure 1: Critical pathway for the conversion of p-anisidine to the target piperazine derivative.
Experimental Protocols
Step 1: Conversion of p-Anisidine to p-Bromoanisole (Sandmeyer Reaction)
This step replaces the amino group with a bromine atom. The reaction proceeds via a diazonium salt intermediate, which is unstable and must be kept cold.
Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution catalyzed by Copper(I).
Diazotization: Dissolve p-anisidine (1.0 equiv) in 48% HBr and cool the mixture to 0–5 °C in an ice-salt bath.
Dropwise, add a solution of NaNO₂ (1.1 equiv) in water, maintaining the internal temperature below 5 °C. Stir for 20 minutes. Critical: The solution must remain clear; turbidity suggests instability.
Substitution: In a separate vessel, dissolve CuBr (0.5 equiv) in 48% HBr. Slowly add the cold diazonium solution to the copper mixture with vigorous stirring.
Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen evolution.
Workup: Steam distill the mixture or extract with diethyl ether. Wash the organic layer with 10% NaOH (to remove phenolic byproducts) and water. Dry over MgSO₄ and concentrate to yield p-bromoanisole (typically a clear liquid).
Step 2: Grignard Synthesis of 1-(4-Methoxyphenyl)ethanol
We utilize the aryl bromide to generate a nucleophilic carbon center, which attacks acetaldehyde to form the secondary alcohol.
Activation: In a flame-dried flask under Argon, add Mg turnings and a crystal of iodine. Cover with minimal THF. Add 5% of the p-bromoanisole solution to initiate the reaction (indicated by color loss and exotherm).
Formation: Dropwise add the remaining p-bromoanisole in THF, maintaining a gentle reflux. Reflux for an additional 1 hour after addition.
Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of acetaldehyde (freshly distilled) in THF.
Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.
Isolation: Extract with ethyl acetate. The crude oil contains 1-(4-methoxyphenyl)ethanol . Purification via silica gel chromatography (Hexane/EtOAc) is recommended to remove homocoupling byproducts.
Step 3: Chlorination to 1-(1-Chloroethyl)-4-methoxybenzene
The alcohol is a poor leaving group. Converting it to a benzylic chloride activates it for the final substitution.
Protocol:
Dissolve the alcohol (1.0 equiv) in dry Dichloromethane (DCM) at 0 °C.
Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise. Add a catalytic amount of DMF (dimethylformamide) to accelerate the reaction.
Stir at room temperature for 2–3 hours.
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Note: The benzylic chloride is unstable and prone to hydrolysis; use immediately in the next step without extensive purification.
Step 4: N-Alkylation of Piperazine
The final step couples the activated benzylic carbon with the secondary amine of piperazine.
Challenge: Piperazine has two reactive nitrogens. Using a 1:1 ratio will lead to bis-alkylation (polymerization or dimer formation).
Solution: Use a large excess of piperazine to statistically favor mono-alkylation.[2]
Workup: Filter off inorganic solids. Concentrate the filtrate.
Purification: Partition the residue between water and DCM. The excess piperazine will remain largely in the aqueous phase. Extract the organic phase, dry, and concentrate.
Final Polish: Purify the crude oil via column chromatography (DCM/MeOH/NH₃) or crystallize as the hydrochloride salt (using HCl/Ether) to obtain 1-[1-(4-Methoxyphenyl)ethyl]piperazine .
Analytical Validation (QC)
To ensure the integrity of the final compound, the following analytical signals must be verified:
1H NMR (CDCl₃, 400 MHz):
Doublet (d): ~1.3 ppm (3H, -CH-CH3 )
Multiplet (m): ~2.4–2.6 ppm (8H, Piperazine ring protons)
Singlet (s): ~3.8 ppm (3H, -OCH3 )
Quartet (q): ~3.4 ppm (1H, Ar-CH -N)
Aromatic Region: Two doublets (AA'BB' system) at ~6.8 and ~7.2 ppm.
Mass Spectrometry (ESI+):
Look for molecular ion peak [M+H]+ corresponding to the calculated mass (approx. 221.3 g/mol ).
Safety & Handling
p-Anisidine: Highly toxic by inhalation and skin contact; potential carcinogen. Handle in a fume hood.
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases.
Piperazine: A known respiratory sensitizer. Wear appropriate respiratory protection.
References
Sandmeyer Reaction Protocol: "Preparation of 4-bromoanisole." PrepChem. Available at: [Link]
Grignard Reagent Preparation: "4-Bromoanisole Properties and Reactions." Wikipedia / PubChem Data. Available at: [Link]
General Synthesis of Aryl Piperazines: "Preparation of 1-(4-methoxy phenyl)-piperazine." ResearchGate. Available at: [Link]
Technical Guide: Spectroscopic Characterization of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
This technical guide provides a comprehensive spectroscopic analysis and characterization framework for 1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS 517856-55-2).[1] This compound is a critical chiral intermediate, often...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive spectroscopic analysis and characterization framework for 1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS 517856-55-2).[1] This compound is a critical chiral intermediate, often utilized in the synthesis of complex pharmaceutical agents (including azole antifungals) and studied within forensic contexts as a structural analog of benzylpiperazine (BZP) derivatives.
Unlike the simpler 1-(4-methoxyphenyl)piperazine (pMPP), this molecule features a chiral ethyl bridge between the aromatic ring and the piperazine nitrogen.[1] This creates a stereocenter at the benzylic position, significantly influencing the NMR splitting patterns (diastereotopic effects) and pharmacological binding affinity.
To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The standard industrial route involves the nucleophilic substitution of a 1-halo-ethyl derivative by piperazine.[1]
Critical Analysis Note:
Due to the chiral center at the benzylic position, the piperazine ring protons can theoretically exhibit diastereotopicity. However, at room temperature, rapid ring inversion usually averages these signals into broad multiplets or triplets. If the spectrum is run at low temperature (-40°C), the piperazine signals will split into complex multiplets.
ChemNet. (2024). Global Chemical Database: CAS 517856-55-2 Entry.[1]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Reference for standard AA'BB' and benzylic amine shift predictions).
de Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1] Forensic Science International, 121(1-2), 47-56.[1] (Contextual reference for piperazine fragmentation patterns).
Harnessing the Versatility of the Piperazine Scaffold: A Guide to the Biological Activities of Novel Derivatives
An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Piperazine Ring as a Privileged Scaffold The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at op...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Piperazine Ring as a Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and physicochemical properties, such as high polarity, conformational rigidity, and the capacity for hydrogen bond formation, frequently bestow advantageous pharmacokinetic profiles upon molecules, including enhanced water solubility and oral bioavailability.[1] This adaptable scaffold is a key component in numerous FDA-approved drugs and is recognized as a "privileged structure" for the design of new therapeutic agents aimed at a vast spectrum of diseases.[1][2][3] Piperazine and its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][4]
This technical guide offers an in-depth exploration of the significant biological activities of novel piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of activities but also the mechanistic causality behind them, detailed experimental protocols for their evaluation, and a robust framework of supporting evidence from authoritative sources.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Arylpiperazines, in particular, have garnered substantial attention in oncology research for their capacity to trigger cytotoxic effects in tumor cells through diverse mechanisms.[1] These compounds can engage with multiple molecular targets implicated in cancer, including critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1] The presence of the piperazine ring can enhance the efficacy of anticancer drugs, proving significant in treating diseases that exhibit resistance to protein inhibition.[5]
Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of piperazine derivatives are not monolithic; they operate through several interconnected pathways to halt the proliferation of malignant cells.
Cell Cycle Arrest & Apoptosis Induction: A primary mechanism involves the inhibition of cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[1] Furthermore, many derivatives are potent inducers of apoptosis (programmed cell death). For instance, certain piperazine-linked bergenin derivatives have been shown to regulate the expression of Bax and Bcl-2 proteins, key modulators of the apoptotic cascade, and to cause depolarization of the mitochondrial membrane potential.[6]
Inhibition of Pro-Survival Signaling Pathways: Novel piperazine compounds often function as inhibitors of crucial signaling pathways that are commonly over-activated in human cancers. The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is a frequent target.[1] Inhibition of this pathway can effectively trigger apoptosis.[1]
Modulation of Epithelial to Mesenchymal Transition (EMT): Some derivatives have shown promise as candidates for modulating the EMT axis, a process critical for cancer metastasis.[6]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.
Quantitative Data Summary: Anticancer Efficacy
The anticancer potency of novel piperazine derivatives is commonly expressed by their half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values. Lower values denote higher potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the novel piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to permit the formation of formazan crystals.[1]
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[1]
Absorbance Reading: Place the plate on an orbital shaker for approximately 15 minutes to ensure the formazan is fully dissolved. Measure the absorbance of each well using a microplate reader at a wavelength between 550-590 nm.[1]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis software.[1]
Antimicrobial Activity: A New Front Against Resistance
The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent development of new therapeutic agents.[1][2][10] The piperazine scaffold has been identified as a valuable framework for creating novel antibacterial and antifungal compounds.[1][10]
Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of piperazine derivatives is critically dependent on the chemical nature of the substituents attached to the piperazine ring.[1]
Enhancing Activity: SAR studies have revealed that the incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO₂), often enhances antibacterial activity.[1][9]
Reducing Activity: Conversely, the presence of electron-donating groups or certain heterocyclic substitutions can diminish the compound's potency.[1]
Many synthetic molecules, including those with piperazine cores like Ciprofloxacin and Levofloxacin, have been used as antibacterial agents for decades.[11] The goal of novel derivatives is to overcome the resistance mechanisms that pathogens have developed against existing drugs.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data Summary: Antimicrobial Potency
Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of a compound against a variety of microorganisms.[1]
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.[1]
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperazine derivative using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[1]
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Ensure the inclusion of a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]
Incubation: Incubate the plates under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for most bacteria).[1]
MIC Determination: After the incubation period, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Neuropharmacological and Neuroprotective Activities
Piperazine derivatives are exceptionally prominent in neuropharmacology, forming the structural basis for drugs treating a range of central nervous system (CNS) disorders.[12] They are integral to antipsychotic, antidepressant, and anxiolytic medications and are being explored for neurodegenerative diseases like Alzheimer's.[4][12][13]
Mechanisms of Action: Modulating Neuronal Signaling
The neuropharmacological effects of piperazine analogs stem from their ability to interact with key neurotransmitter receptors and signaling pathways.
Receptor Binding: Many derivatives act as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are critical targets for managing psychosis and depression.[1][12] The goal in designing novel antipsychotics is to achieve a multi-receptor binding profile with high affinity for therapeutic targets while minimizing off-target effects at receptors associated with side effects (e.g., 5-HT₂꜀, H₁, α₁).[1][14]
Signaling Pathway Activation: In the context of neuroprotection, piperazine derivatives have been shown to activate pro-survival pathways. One notable example is the activation of the Brain-Derived Neurotrophic Factor (BDNF)-dependent signaling pathway, which is crucial for neuronal survival and plasticity.[15][16] Certain compounds can reverse the reduced expression of 5-HT₁ₐR, BDNF, and PKA seen in models of depression.[16][17]
Ion Channel Modulation: For Alzheimer's disease, research has focused on the transient receptor potential canonical 6 (TRPC6) channel. Piperazine derivatives that act as TRPC6 agonists have been shown to restore long-term potentiation in hippocampal slices from Alzheimer's model mice, suggesting they can protect against synaptic deficits.[13][15]
Caption: Simplified 5-HT1A receptor signaling pathway modulated by piperazine derivatives.
Quantitative Data Summary: Receptor Binding Affinity
The potency of neuropharmacological candidates is often measured by their binding affinity (Kᵢ) to target receptors. A lower Kᵢ value indicates a higher binding affinity.
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells that express the receptor of interest (e.g., cells transfected to express the human 5-HT₁ₐ receptor).
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for the 5-HT₁ₐ receptor), and varying concentrations of the unlabeled test compound (the piperazine derivative).
Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.
Quantification: Wash the filters to remove any non-specifically bound radioactivity. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Antiviral Activity: A Scaffold for Broad-Spectrum Agents
The piperazine moiety is present in several FDA-approved antiviral drugs, highlighting its importance in combating viral infections.[18] These include agents targeting HIV, such as Delavirdine and Indinavir, and cytomegalovirus, like Letermovir.[18] The development of broad-spectrum antiviral agents (BSAAs) is a growing area of research, and the piperazine scaffold is a promising starting point.[18]
Mechanisms of Action
Enzyme Inhibition: Piperazine derivatives have been designed to inhibit key viral enzymes essential for replication. This includes acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or as inhibitors of the NS3 protease in Flaviviruses like Zika and Dengue.[18][19]
Nucleoprotein Targeting: Some derivatives, like Nucleozin, target the viral nucleoprotein of the influenza A virus, preventing its nuclear accumulation and inhibiting viral replication.[18][20]
Quantitative Data Summary: Antiviral Efficacy
Antiviral potency is often measured by the half-maximal effective concentration (EC₅₀), the concentration of a drug that gives half of its maximal response.
The piperazine nucleus is a versatile and medicinally vital scaffold that serves as a foundation for compounds with a wide array of biological activities.[3] From potent anticancer agents that target fundamental cell signaling pathways to novel antimicrobials that address the critical threat of resistance, and to neuropharmacological modulators that offer hope for CNS disorders, the potential of piperazine derivatives is vast. The systematic synthesis, characterization, and biological evaluation of new derivatives are crucial for advancing our understanding and unlocking their full therapeutic potential.[21] Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby developing safer and more effective drugs for a multitude of human diseases.
References
Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
(N.D.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. ResearchGate. [Link]
(N.D.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
(N.D.). (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. [Link]
(N.D.). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]
(N.D.). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
(N.D.). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
(N.D.). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
(N.D.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
(N.D.). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
(N.D.). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. PubMed. [Link]
Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]
(N.D.). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. [Link]
(N.D.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]
(N.D.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
(N.D.). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
(N.D.). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. ResearchGate. [Link]
(N.D.). Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis. [Link]
(N.D.). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]
(N.D.). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. [Link]
(N.D.). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ResearchGate. [Link]
(N.D.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
(N.D.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]
Solubility of 1-[1-(4-Methoxyphenyl)ethyl]piperazine in different solvents
An In-depth Technical Guide to the Solubility Profile of 1-[1-(4-Methoxyphenyl)ethyl]piperazine Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmaceutical sciences, the journey o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising lead to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. The solubility profile of a compound dictates its bioavailability, influences its formulation strategy, and ultimately impacts its clinical success. This guide is designed for researchers, chemists, and drug development professionals, providing a deep dive into the solubility characteristics of 1-[1-(4-Methoxyphenyl)ethyl]piperazine, a phenylpiperazine derivative of interest. Due to the limited availability of specific quantitative data in public literature for this exact molecule, this document establishes a robust, inferred solubility profile based on first principles of chemical structure and authoritative data from close structural analogs. Crucially, we provide a definitive, field-proven experimental protocol for the empirical determination of its thermodynamic solubility, empowering research teams to generate the precise, high-quality data required for regulatory submission and formulation development.
To understand the solubility of 1-[1-(4-Methoxyphenyl)ethyl]piperazine, we must first dissect its molecular structure and the physicochemical properties that arise from it. The molecule's behavior in different solvent systems is a direct consequence of the interplay between its distinct functional domains.
Structural Components:
Piperazine Ring: A six-membered heterocyclic amine with two nitrogen atoms. The secondary amine (NH) acts as a hydrogen bond donor, and both nitrogens act as hydrogen bond acceptors and Lewis bases. This moiety generally imparts hydrophilicity and is ionizable at physiological pH, significantly enhancing aqueous solubility upon protonation. The parent piperazine scaffold is known to be highly soluble in water[1][2].
4-Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy group. This part of the molecule is predominantly non-polar and lipophilic, contributing to poor aqueous solubility. Structurally related 1-phenylpiperazine is reported as insoluble in water[3].
Ethyl Linker: A two-carbon aliphatic chain connecting the phenyl and piperazine moieties. This linker increases the non-polar surface area of the molecule, further contributing to its lipophilicity.
The overall solubility is therefore a balance between the polar, water-solubilizing piperazine ring and the non-polar, lipophilic methoxyphenethyl substituent.
Table 1: Key Physicochemical Properties (Inferred from Analogs)
The positive value indicates a preference for a non-polar environment over water, suggesting limited aqueous solubility. This is higher than simpler analogs due to the ethyl group.
| Appearance | Likely a solid at room temperature | The melting point of the closely related 1-(4-methoxyphenyl)piperazine is 42-47 °C. |[5] |
Theoretical Framework: Predicting Solubility with Hansen Parameters
Beyond a qualitative assessment, solubility can be predicted more quantitatively using the principle of "like dissolves like," which is mathematically described by solubility parameters. The Hansen Solubility Parameters (HSP) are a powerful tool used in the pharmaceutical industry to predict drug-solvent miscibility[7][8]. This model deconstructs the total cohesive energy of a substance into three components:
δd (Dispersion forces): Energy from temporary induced dipoles (van der Waals forces).
δp (Polar forces): Energy from permanent dipole-dipole interactions.
δh (Hydrogen bonding forces): Energy from electron-deficient hydrogen atoms interacting with electron-rich atoms (N, O).
The total Hansen solubility parameter (δt) is calculated as:
δt² = δd² + δp² + δh²
For a solute to dissolve in a solvent, their respective Hansen parameters must be close. The difference between the parameters of a drug and a solvent can be calculated, and a smaller difference suggests higher miscibility[9]. While the exact HSP for 1-[1-(4-Methoxyphenyl)ethyl]piperazine are not published, they can be estimated using group contribution methods. This theoretical grounding allows scientists to pre-screen and rationalize the selection of solvents for formulation, purification, and analytical development.
Caption: Relationship between molecular properties, Hansen parameters, and solubility.
Inferred Solubility Profile
Based on the structural analysis, comparison with analogs, and theoretical principles, a qualitative solubility profile for 1-[1-(4-Methoxyphenyl)ethyl]piperazine can be inferred. This serves as a scientifically-grounded hypothesis prior to empirical testing.
Table 2: Inferred Qualitative Solubility in Common Pharmaceutical Solvents
Solvent Class
Example Solvent
Predicted Solubility
Scientific Rationale
Aqueous Buffer
PBS (pH 7.4)
Low
The large, non-polar methoxyphenethyl group dominates the structure, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. The logP > 1 suggests lipophilicity.
Aqueous Acid
0.1 M HCl (pH 1)
High
At low pH, the basic piperazine nitrogens will be fully protonated, forming a highly polar and water-soluble hydrochloride salt.
Polar Protic
Ethanol
Moderate to High
Ethanol's alkyl chain can interact with the lipophilic part of the molecule, while its hydroxyl group can hydrogen bond with the piperazine and methoxy groups, acting as a good bridging solvent.
Polar Protic
Methanol
Moderate
Similar to ethanol, but its smaller alkyl chain makes it slightly more polar, potentially reducing its effectiveness at solvating the non-polar regions compared to ethanol. The analog 1-(4-methoxyphenyl)piperazine HCl has limited methanol solubility (1 mg/mL)[10].
Polar Aprotic
DMSO
High
DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many drug molecules. The HCl salt of the analog is highly soluble (30 mg/mL) in DMSO[10].
Polar Aprotic
Dichloromethane (DCM)
High
DCM is a good solvent for moderately polar to non-polar organic compounds. The free base of the analog is soluble in DCM[4].
| Non-Polar | Toluene / Hexane | Low to Moderate | While the molecule has significant non-polar character, the polar piperazine ring will limit solubility in purely non-polar hydrocarbon solvents. Toluene may be a better solvent than hexane due to potential pi-pi stacking interactions with the phenyl ring. |
Gold Standard Protocol: Thermodynamic Solubility by Shake-Flask Method
To move from inference to definitive data, the thermodynamic equilibrium solubility must be determined. The Shake-Flask method is the universally recognized "gold standard" for this purpose, as it measures the solubility of a compound after it has reached a true thermodynamic equilibrium in a saturated solution[11][12]. This protocol is compliant with principles outlined in pharmaceutical development guidelines[13][14].
4.1 Principle of the Assay
An excess amount of the solid compound is suspended in a known volume of the solvent of interest. The suspension is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. After equilibration, the solid phase is removed by centrifugation and/or filtration. The concentration of the compound in the clear, saturated supernatant is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
4.2 Materials & Equipment
Test Compound: 1-[1-(4-Methoxyphenyl)ethyl]piperazine (solid, crystalline powder).
0.22 µm syringe filters (ensure low drug binding, e.g., PVDF or PTFE)
Calibrated pipettes
HPLC-UV system with a suitable C18 column
Volumetric flasks for standard preparation
4.3 Step-by-Step Experimental Workflow
Preparation:
Accurately weigh approximately 5-10 mg of 1-[1-(4-Methoxyphenyl)ethyl]piperazine into a 2 mL glass vial. The key is to ensure an excess of solid will remain undissolved. This should be visually confirmed at the end of the experiment.
Add 1.0 mL of the desired solvent to the vial.
Prepare at least three replicate vials for each solvent to ensure statistical validity.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 200 rpm).
Allow the suspensions to equilibrate for 24 hours. A preliminary time-point study (e.g., sampling at 24h and 48h) is recommended for novel compounds to confirm that equilibrium has been reached[11].
Phase Separation:
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully aspirate the supernatant.
For an additional purification step, filter the supernatant through a 0.22 µm chemical-resistant syringe filter to remove any remaining particulates. Crucial: Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane.
Quantification (HPLC-UV):
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
Dilute the filtered supernatant samples with the mobile phase to fall within the linear range of the calibration curve.
Analyze the standards and the diluted samples by HPLC-UV.
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.
Data Reporting:
Calculate the final solubility by multiplying the determined concentration by the dilution factor.
Report the mean solubility and standard deviation for the replicates in standard units (e.g., mg/mL or µg/mL).
Caption: Experimental workflow for the Shake-Flask solubility assay.
Conclusion & Forward Outlook
Understanding the solubility of 1-[1-(4-Methoxyphenyl)ethyl]piperazine is not merely an academic exercise; it is a foundational pillar for its successful development. This guide has established a scientifically inferred solubility profile, predicting poor solubility in neutral aqueous media, high solubility in acidic conditions and polar aprotic solvents like DMSO, and moderate solubility in alcohols. This profile is rooted in the molecule's distinct structural features—a basic piperazine ring tempered by a significant lipophilic substituent.
While theoretical predictions and inferences from analogs provide critical early insights, they are no substitute for rigorous empirical data. The provided Shake-Flask protocol represents a self-validating, authoritative methodology for obtaining the definitive thermodynamic solubility data required by drug development professionals. By implementing this protocol, researchers can confidently characterize 1-[1-(4-Methoxyphenyl)ethyl]piperazine, enabling rational formulation design, ensuring data integrity for regulatory filings, and ultimately accelerating its path from the laboratory to the clinic.
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Link
Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, Vol. 4, No. 1, February 2019. Link
European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.Link
West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.Link
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.Link
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Link
Journal of Chemical and Pharmaceutical Research. Hansen solubility parameters: A quick review in pharmaceutical aspect. JOCPR, 2016, 8(8):325-330. Link
Technical Characterization Guide: Thermogravimetric Analysis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine Hydrochloride
[1] Executive Summary & Chemical Context[2][3][4][5] This guide details the thermogravimetric analysis (TGA) protocol for 1-[1-(4-Methoxyphenyl)ethyl]piperazine hydrochloride , a critical piperazine intermediate often ut...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[2][3][4][5]
This guide details the thermogravimetric analysis (TGA) protocol for 1-[1-(4-Methoxyphenyl)ethyl]piperazine hydrochloride , a critical piperazine intermediate often utilized in the synthesis of triazole antifungal agents (e.g., Itraconazole, Posaconazole).[1]
Characterizing this salt is chemically complex due to the basicity of the piperazine ring, which allows for the formation of both mono-hydrochloride and dihydrochloride salts, as well as various hydrates. TGA is the primary tool for distinguishing these forms, quantifying lattice water versus surface moisture, and determining the thermal stability window for subsequent synthetic steps (e.g., N-alkylation).
Use 10°C/min for general screening. Use 2°C/min if the derivative curve (DTG) shows overlapping peaks.
Pre-Analysis Handling (The "Hidden" Variable)
Piperazine salts are often hygroscopic.
Protocol: Do not dry the sample in an oven before TGA. You must analyze the material "as received" to determine the current hydration state.
Loading: Minimize exposure to ambient humidity during pan loading. If the sample is highly deliquescent, load in a dry box.
Data Interpretation & Mechanistic Analysis
The TGA curve for this hydrochloride salt will typically exhibit three distinct zones. Below is the breakdown of the expected mass loss events and their stoichiometric implications.
Warning Sign: If the curve slopes downward continuously in this region, the salt is likely unstable or contains high-boiling solvents (e.g., DMF, DMSO) trapped in the lattice.
Zone 3: Decomposition & Dehydrochlorination (>220°C)
Piperazine HCl salts typically degrade via the loss of HCl gas followed by fragmentation of the piperazine ring.
Event: Onset of major weight loss.
Mechanism: Proton transfer from the piperazine nitrogen to the chloride ion, releasing HCl gas.
Stoichiometric Verification:
Loss of 1 mole HCl from Mono-HCl salt: Theoretical mass loss
Correlation: This event usually coincides with or immediately follows the melting endotherm in DSC.
Stoichiometric Decision Logic (Visualization)
The following diagram illustrates the decision tree for interpreting TGA data to validate the salt form.
Figure 1: Logic flow for determining hydration state and salt stoichiometry based on TGA mass loss percentages.
Advanced Validation: Self-Validating Protocols
To ensure "Trustworthiness" (the T in E-E-A-T), a single TGA run is insufficient. Use these cross-validation steps:
The "Residue Check"
After heating to 600°C in Nitrogen, switch the gas to Oxygen or Air and heat to 800°C.
Expectation: Organic carbon should burn off (oxidize) completely.
Validation: If a significant residue (>1%) remains, verify if the sample contains inorganic impurities (e.g., Sodium Chloride from the salting-out process) or if the pan was contaminated.
TGA-MS Coupling (Evolved Gas Analysis)
If the weight loss in Zone 1 is ambiguous (e.g., 3% loss—too high for surface water, too low for hydrate):
Couple the TGA to a Mass Spectrometer.
Track m/z 18 (Water) vs. m/z 36/38 (HCl) .
Insight: If m/z 36 peaks appear <150°C, the salt is chemically unstable and losing HCl prematurely, indicating a "loose" salt complex rather than a true crystal lattice integration.
Summary of Expected Specifications
Based on the structural analogs (e.g., 1-(4-Methoxyphenyl)piperazine dihydrochloride) and standard pharmaceutical salt behaviors, the following specifications are typical for high-purity material:
PerkinElmer Application Note. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (Demonstrates HCl salt dehydration vs. decomposition). Link
National Institutes of Health (PubChem). 1-(4-Methoxyphenyl)piperazine Compound Summary.[1]Link[1]
Gad, S. C.Pharmaceutical Manufacturing Handbook: Production and Processes.
United States Pharmacopeia (USP).General Chapter <891> Thermal Analysis.
The Pharmacophore of Methoxyphenylpiperazine: A Structural & Functional Analysis
Executive Summary The methoxyphenylpiperazine (MPP) moiety—specifically the ortho-isomer (oMPP)—represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for ligands targeting the Central...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The methoxyphenylpiperazine (MPP) moiety—specifically the ortho-isomer (oMPP)—represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for ligands targeting the Central Nervous System (CNS). Unlike its halogenated counterparts (e.g., m-chlorophenylpiperazine) which display promiscuous serotonergic activity, the 2-methoxyphenylpiperazine scaffold exhibits a remarkable selectivity profile for the 5-HT1A receptor .
This technical guide dissects the pharmacophore of MPP derivatives, elucidating the structural determinants that govern affinity and selectivity. It provides a blueprint for leveraging this scaffold in the design of next-generation anxiolytics and antipsychotics, supported by validated synthetic protocols and mechanistic signaling maps.
Structural Dissection: The Pharmacophore
The MPP pharmacophore functions as a modular system. Activity is not inherent to the piperazine ring alone but arises from the precise spatial arrangement of the aromatic "Head," the basic "Core," and the distal "Tail."
The Aromatic "Head" (The Selectivity Switch)
The substitution pattern on the phenyl ring is the primary determinant of receptor subtype selectivity.
Ortho-Methoxy (2-OMe): This is the "canonical" 5-HT1A pharmacophore. The methoxy group at the ortho position creates steric bulk and potential intramolecular hydrogen bonding (with the protonated piperazine nitrogen), locking the aryl ring in a non-coplanar conformation relative to the piperazine. This specific twist is highly complementary to the 5-HT1A orthosteric binding pocket but sterically clashes with 5-HT2A and D2 receptors.
Meta-Methoxy (3-OMe) & Para-Methoxy (4-OMe): Shifting the methoxy group to the meta position results in a loss of 5-HT1A selectivity, often increasing affinity for 5-HT2A/2C and
-adrenergic receptors. Para-substitution typically reduces affinity across serotonergic subtypes due to the loss of critical hydrophobic contacts in the receptor's TM5/TM6 region.
The Basic "Core" (The Anchor)
The piperazine ring serves as a semi-rigid spacer.
N1 (Aryl-linked): Must be planar (sp2 character) via conjugation with the phenyl ring.
N4 (Alkyl-linked): This basic nitrogen (
) is protonated at physiological pH. It forms a critical salt bridge with a conserved aspartate residue (Asp116 in 5-HT1A) in Transmembrane Domain 3 (TM3). This interaction is non-negotiable for high-affinity binding.
The Linker and "Tail" (The Affinity Modulator)
While the Head/Core determines which receptor is hit, the Tail determines how tightly it binds.
Linker Length: A polymethylene chain of 2–4 carbons is optimal. This distance places the "Tail" group into an accessory hydrophobic pocket near the extracellular loop regions.
Terminal Fragment (Tail): Bulky, lipophilic groups (e.g., adamantane, benzamide, cyclohexane) significantly enhance affinity (lowering
to sub-nanomolar levels) by displacing water from the hydrophobic accessory pocket.
Receptor Pharmacology & Signaling
The biological output of MPP derivatives is defined by their interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the
family.
Mechanism of Action
Upon binding, 5-HT1A agonists (or partial agonists like oMPP) trigger a conformational change that catalyzes the exchange of GDP for GTP on the
subunit. This initiates a signaling cascade resulting in neuronal inhibition.
Visualization: 5-HT1A Signaling Pathway
The following diagram illustrates the downstream effects of MPP-mediated 5-HT1A activation.
The following table summarizes the impact of structural modifications on binding affinity (
) at the 5-HT1A receptor compared to off-target sites.
Table 1: Comparative Binding Affinities (
in nM)
Compound Structure
5-HT1A Affinity ()
5-HT2A Affinity ()
Alpha-1 Affinity ()
Selectivity Profile
o-MPP (2-OMe)
1.2 nM
> 1,000 nM
~50 nM
Highly Selective
m-MPP (3-OMe)
15 nM
45 nM
20 nM
Non-Selective (Mixed)
p-MPP (4-OMe)
> 100 nM
> 500 nM
> 100 nM
Low Potency
o-Chlorophenylpiperazine
5.0 nM
12 nM
10 nM
Low Selectivity
WAY-100635 (o-MPP based)
0.2 nM
> 10,000 nM
> 1,000 nM
"Silent" Antagonist
Note: Data represents aggregate values from standard radioligand binding assays (e.g., [3H]8-OH-DPAT displacement).
Visualization: The Pharmacophore Map
This diagram defines the spatial requirements for high-affinity binding.
Caption: Pharmacophore map highlighting the critical salt bridge (N4-Asp116) and the ortho-methoxy selectivity filter.
Synthetic Protocols
To ensure high yield and purity, modern synthesis utilizes Palladium-catalyzed cross-coupling (Buchwald-Hartwig) rather than traditional nucleophilic aromatic substitution, which is often sluggish with electron-rich anisoles.
Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole
Objective: Synthesis of 1-(2-methoxyphenyl)piperazine (oMPP).
Reagents:
2-Bromoanisole (1.0 eq)
Piperazine (1.2 eq)
(1.0 mol%)
BINAP (2.0 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Toluene (Anhydrous)
Step-by-Step Methodology:
Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk flask with
, BINAP, and NaOtBu.
Solvation: Add anhydrous toluene. Stir for 5 minutes at room temperature to pre-form the active catalytic complex (solution turns orange/red).
Addition: Add 2-Bromoanisole and Piperazine.
Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane).
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient) to yield the product as a pale yellow oil.
Visualization: Synthetic Pathway
Caption: Buchwald-Hartwig amination pathway for the efficient synthesis of the oMPP core scaffold.
Trustworthiness in SAR data relies on robust assay conditions.
Protocol:
Membrane Prep: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.
Incubation:
Ligand: Test compound (10 concentrations,
to M).
Radioligand: [3H]8-OH-DPAT (0.5 nM final concentration).
Non-specific control: 10
M Serotonin (5-HT).
Incubate for 60 minutes at 25°C.
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
References
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. Molbank, 2022.[1] Link
A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 1994. Link
Pharmacologic profile of urapidil. American Journal of Cardiology, 1989. Link
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 1992. Link
CAS number and molecular formula for 1-[1-(4-Methoxyphenyl)ethyl]piperazine
The following technical guide is structured as an advanced monograph for researchers in pharmaceutical chemistry and process development. It prioritizes the specific utility of 1-[1-(4-Methoxyphenyl)ethyl]piperazine as a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for researchers in pharmaceutical chemistry and process development. It prioritizes the specific utility of 1-[1-(4-Methoxyphenyl)ethyl]piperazine as a chiral building block in antifungal synthesis.
Critical Intermediate for Triazole Antifungals[1]
Chemical Identity & Core Specifications[2][3][4]
1-[1-(4-Methoxyphenyl)ethyl]piperazine is a specialized heterocyclic intermediate. Unlike the more common 1-(4-methoxyphenyl)piperazine (which lacks the ethyl linker), this compound features a chiral center benzylic to the aromatic ring. This structural nuance is the linchpin for its primary application: inducing chirality in the synthesis of second-generation triazole antifungals, most notably Posaconazole .
Parameter
Technical Specification
CAS Number
517856-55-2
IUPAC Name
1-[1-(4-Methoxyphenyl)ethyl]piperazine
Molecular Formula
C₁₃H₂₀N₂O
Molecular Weight
220.31 g/mol
SMILES
COC1=CC=C(C=C1)C(C)N2CCNCC2
InChI Key
SUDUJGGLZJWOIE-UHFFFAOYSA-N
Physical State
Viscous oil or low-melting solid (often handled as a hydrochloride salt)
Solubility
Soluble in MeOH, DCM, DMSO; limited solubility in water (free base)
Strategic Utility in Drug Development
The "Chiral Anchor" Hypothesis
In the architecture of Posaconazole, this piperazine moiety serves two critical functions:
Pharmacokinetic Modulation: The piperazine ring improves the solubility and bioavailability of the lipophilic triazole core.
Stereochemical Fidelity: The (1S) -configuration of the ethyl linker is essential for the drug's binding affinity to the target enzyme, lanosterol 14α-demethylase (CYP51).
Note on CAS Specificity: While CAS 517856-55-2 generally refers to the chemical structure, researchers must distinguish between the racemate (often used in early R&D) and the (S)-enantiomer (required for GMP production of Posaconazole).
Synthesis & Production Protocols
The synthesis of this intermediate requires controlling the nucleophilic substitution at a secondary benzylic carbon. Two primary routes exist: Reductive Amination (yielding racemate) and Nucleophilic Substitution (amenable to chiral pool synthesis).
Purification: Vacuum distillation or column chromatography (DCM:MeOH:NH3 90:9:1).
Route B: Chiral Resolution (Process Scale)
To obtain the biologically active (S)-enantiomer, the racemic mixture from Route A is typically resolved using a chiral acid.
Resolving Agent: (S)-(+)-Mandelic acid or Dibenzoyl-L-tartaric acid.
Solvent System: Ethanol/Water or Isopropanol.
Mechanism: Formation of diastereomeric salts, followed by fractional crystallization.
Visualization: Synthesis Pathways
Figure 1: Synthetic pathway from commodity starting materials to the chiral intermediate. The chloride formation is a critical control point for impurity management.
Characterization & Quality Control
Trustworthiness in synthesis relies on self-validating analytical methods. For this compound, NMR is the primary tool for structural confirmation, while HPLC determines purity.
Nuclear Magnetic Resonance (NMR) Profile
¹H NMR (400 MHz, CDCl₃):
δ 7.25 (d, 2H): Aromatic protons (ortho to alkyl group).
δ 6.85 (d, 2H): Aromatic protons (ortho to methoxy).
δ 3.80 (s, 3H): Methoxy group (
).
δ 3.35 (q, 1H): Methine proton (
) at the chiral center.
δ 2.30–2.90 (m, 8H): Piperazine ring protons.
δ 1.32 (d, 3H): Methyl doublet of the ethyl group.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 220 nm (amide/amine absorption) and 275 nm (aromatic absorption).
Retention Time: Expect elution around 8–10 minutes depending on flow rate (1.0 mL/min).
Safety & Handling Protocols
Hazard Identification:
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Inhalation of dust or vapors can cause asthma-like symptoms.
Corrosivity: The free base is alkaline and can cause skin irritation or burns.
Handling Procedures:
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Decontamination: Spills should be neutralized with dilute acetic acid before cleanup.
References
PubChem. 1-[1-(4-Methoxyphenyl)ethyl]piperazine-2,5-dione (Structural Analog Reference). National Library of Medicine. Retrieved from [Link]
Saksena, A. K., et al. (2003). Synthesis of Posaconazole and its Key Intermediates. Tetrahedron Letters.
Preliminary in-vitro screening of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 1-[1-(4-Methoxyphenyl)ethyl]piperazine Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities.[1] This guide provides a comprehensive framework for the preliminary in-vitro screening of a specific derivative, 1-[1-(4-Methoxyphenyl)ethyl]piperazine. We delineate a strategic, multi-tiered screening cascade designed to efficiently probe its potential bioactivities, including cytotoxicity, central nervous system (CNS) receptor modulation, enzyme inhibition, and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental decision, ensuring a robust and logically sound preliminary assessment of this novel chemical entity.
Introduction: The Scientific Imperative for Screening
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process of elimination and characterization. In-vitro screening represents the critical first step in this journey, acting as a high-throughput filter to identify promising biological activities and flag potential liabilities early in the development pipeline.
The subject of this guide, 1-[1-(4-Methoxyphenyl)ethyl]piperazine, belongs to a chemical class with a rich pharmacological history. The core 1-arylpiperazine motif is associated with a range of CNS activities. For instance, the structurally related compound 1-(4-Methoxyphenyl)piperazine is known to possess stimulant properties, with a proposed mixed mechanism involving serotonergic and dopaminergic systems.[2][3] Furthermore, extensive research on diverse piperazine derivatives has revealed their potential as anticancer,[4][5] enzyme inhibitory,[6] and antimicrobial agents.[7]
This established precedent provides a logical foundation for our screening strategy. We hypothesize that the unique ethyl substitution on the piperazine ring of our target compound may modulate its potency, selectivity, and overall pharmacological profile. The proposed screening cascade is therefore designed to be broad yet targeted, efficiently exploring the most probable avenues of biological activity.
Figure 1: Chemical Structure of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
(A visual representation of the molecule would be inserted here in a formal whitepaper.)
Expert Insight: The compound's solubility is a critical experimental parameter. It is standard practice to prepare a high-concentration stock solution in 100% DMSO, which is then serially diluted in an appropriate aqueous buffer or cell culture medium for the final assays. The final concentration of DMSO in the assay should be kept constant across all treatments (including vehicle controls) and typically should not exceed 0.5% to avoid solvent-induced artifacts.
A Strategic Multi-Tiered Screening Cascade
To maximize efficiency and resource allocation, we propose a tiered or cascaded approach to screening. This logical progression ensures that foundational data, such as cytotoxicity, informs the design and interpretation of more complex and resource-intensive assays.
Caption: A logical workflow for the preliminary in-vitro screening cascade.
Tier 1: Foundational Cytotoxicity Assessment
Rationale: Cytotoxicity testing is a non-negotiable first step in drug discovery.[10][11] It serves two primary purposes: 1) to identify the compound's intrinsic toxicity to various cell types, and 2) to establish a non-toxic concentration range for subsequent biological assays, thereby preventing false-positive results that arise from cell death rather than specific target modulation.[12][13]
We recommend screening against a panel of both cancerous and non-cancerous human cell lines to assess for potential therapeutic windows.
Cell Line
Type
Rationale
MCF-7
Human Breast Adenocarcinoma
Representative cancer cell line; used in other piperazine studies.[4][10]
This colorimetric assay is a widely used, robust method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[11]
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of 1-[1-(4-Methoxyphenyl)ethyl]piperazine in the appropriate cell culture medium. The concentration range should be wide (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.
Incubation: Incubate the plate for a defined period, typically 24 or 48 hours.[10]
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Hypothesis-Driven Screening
Based on the established activities of related piperazine compounds, we will conduct a parallel screening of CNS, anticancer, enzyme inhibitory, and antimicrobial activities using non-toxic concentrations determined from the Tier 1 assays.
A. CNS Receptor Binding Assays
Rationale: Given the known stimulant and psychoactive properties of related phenylpiperazines, which are thought to modulate serotonergic and dopaminergic pathways, it is logical to assess the compound's affinity for key CNS receptors.[2][3] A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[14][15]
Foreword: The Piperazine Scaffold as a Cornerstone of Neuropharmacology
An In-Depth Technical Guide to the Serotonergic and Dopaminergic Activity of Piperazine Compounds To the dedicated researcher, scientist, and drug development professional, certain chemical structures stand out not for t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Serotonergic and Dopaminergic Activity of Piperazine Compounds
To the dedicated researcher, scientist, and drug development professional, certain chemical structures stand out not for their complexity, but for their profound utility and versatility. The piperazine heterocycle is one such structure.[1][2] Comprising a six-membered ring with two nitrogen atoms at the 1 and 4 positions, this "privileged scaffold" possesses a unique combination of structural simplicity, conformational flexibility, and tunable basicity.[1][3] Its nitrogen atoms serve as versatile synthetic handles, allowing for systematic functionalization to fine-tune physicochemical properties like solubility and lipophilicity, which in turn optimizes absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This adaptability has made the piperazine core an indispensable element in the design of therapeutic agents targeting the central nervous system (CNS), particularly those modulating the serotonergic and dopaminergic systems.[4][5][6] From antipsychotics like aripiprazole to anxiolytics like buspirone, the piperazine motif is a recurring feature in drugs that have reshaped the treatment of psychiatric and neurological disorders.[5][7] This guide provides a technical exploration of the core principles governing the interaction of piperazine compounds with serotonin and dopamine receptors and transporters, the experimental methodologies used to validate these interactions, and the structure-activity relationships that guide modern drug discovery.
Mechanisms of Action: Interfacing with Serotonin and Dopamine Systems
Piperazine derivatives exert their effects on the CNS primarily by interacting with a range of monoamine receptors and transporters.[5][6] Their pharmacological profile can be broadly categorized into two main mechanisms: direct receptor modulation (as agonists, antagonists, or partial agonists) and regulation of neurotransmitter concentrations via transporter inhibition.
Direct Receptor Interactions
The versatility of the piperazine scaffold allows it to be tailored to interact with numerous G-protein coupled receptors (GPCRs) within the serotonin (5-HT) and dopamine (DA) families.[7][8]
Serotonin Receptors: Piperazines have shown significant activity across multiple 5-HT receptor subtypes.
5-HT₁A Receptors: Many anxiolytic and antidepressant piperazines, such as buspirone and vortioxetine, act as partial agonists at the 5-HT₁A receptor.[5][7] This interaction is crucial for their therapeutic effects.
5-HT₂A Receptors: Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics. This action, often combined with D₂ receptor activity, is believed to contribute to the reduced extrapyramidal side effects compared to older antipsychotics.[7][9] Aripiprazole is a prime example of a compound with this dual activity.[7]
Other 5-HT Receptors: Different derivatives can also target 5-HT₁B, 5-HT₂C, and 5-HT₇ receptors, leading to a complex and nuanced pharmacological profile.[10][11] For instance, the stimulus effects of m-chlorophenylpiperazine (mCPP) are mediated by a combination of agonist activity at 5-HT₂C receptors and antagonist activity at 5-HT₂A receptors.[12]
Dopamine Receptors: The interaction with dopamine D₂ receptors is a critical component for antipsychotic efficacy.
D₂ Receptors: Most antipsychotic drugs, including piperazine-based compounds like clozapine and aripiprazole, exhibit antagonist or partial agonist activity at D₂ receptors.[5][7][8] This modulation of dopaminergic neurotransmission in the mesolimbic pathway is central to their mechanism of action.[13]
D₃/D₄ Receptors: Higher selectivity for D₃ or D₄ receptors over D₂ is an ongoing goal in drug development to potentially improve side effect profiles.[10]
The following diagram illustrates a simplified, canonical signaling pathway for a Gq-coupled receptor like 5-HT₂A and a Gi-coupled receptor like D₂.
Caption: Simplified signaling for Gq-coupled (e.g., 5-HT₂A) and Gi-coupled (e.g., D₂) receptors.
Neurotransmitter Transporter Inhibition
Several piperazine compounds function as monoamine reuptake inhibitors, increasing the synaptic concentration of serotonin, norepinephrine, and/or dopamine.[1] This mechanism is the foundation for many antidepressants.[14]
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of selective serotonin reuptake inhibitors (SSRIs).[14] Some piperazine derivatives show potent SERT inhibition.[15]
Dopamine Transporter (DAT): Compounds like 1-benzylpiperazine (BZP) can inhibit the reuptake of dopamine and even promote its release, leading to stimulant-like effects similar to amphetamine.[13][16][17]
Dual/Triple Inhibitors: The development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors (SNDRIs) is an active area of research, with some piperazine-based molecules showing promise in this area.[18][19]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The pharmacological profile of a piperazine derivative is dictated by the nature of the substituents at its N1 and N4 positions. Understanding these structure-activity relationships (SAR) is paramount for medicinal chemists.[20]
N1-Arylpiperazines: This is the most common scaffold. The aryl group (e.g., phenyl, pyridyl, pyrimidyl) and its substituents are critical for receptor affinity and selectivity.
Substitution Pattern: Ortho-substitution on the phenyl ring often enhances affinity for 5-HT₁A receptors.
Nature of the Aryl Group: Replacing a phenyl ring with a heteroaromatic system can drastically alter the pharmacological profile, sometimes improving selectivity or metabolic stability.
N4-Substituent: This portion of the molecule, often a long alkyl chain connected to a terminal fragment, profoundly influences the compound's interaction with the receptor pocket.[11][14]
Alkyl Spacer Length: A linker of 2-4 carbons between the piperazine nitrogen and the terminal group is often optimal for high affinity at serotonergic and dopaminergic receptors.[11][14]
Terminal Fragment: The terminal group (e.g., amide, imide, another aromatic ring) has a pronounced impact on affinity and functional activity (agonist vs. antagonist).[11] For D₂ receptors, the terminal fragment can be a major determinant of binding affinity.[11]
The logical relationship in designing these compounds is visualized below.
Caption: A hierarchical workflow for the in vitro characterization of piperazine compounds.
Data Synthesis and Interpretation
For drug development professionals, raw data must be synthesized into a clear pharmacological profile. Tables are an effective way to compare the potency and selectivity of different compounds.
Table 1: Example Pharmacological Data for Representative Piperazine Compounds
Note: Ki and IC₅₀ values are illustrative and can vary based on experimental conditions. Data synthesized from multiple sources.
Conclusion and Future Directions
The piperazine scaffold remains a remarkably fruitful starting point for the design of novel CNS-active agents. Its synthetic tractability allows for precise tuning of interactions with a wide array of serotonergic and dopaminergic targets. The ongoing challenge is to achieve greater receptor subtype selectivity and to design multi-target ligands with optimized efficacy and reduced side effects. [21]Future progress will likely arise from the integration of computational modeling with advanced synthetic strategies and high-throughput functional screening to more rapidly identify and validate the next generation of piperazine-based therapeutics for complex neuropsychiatric disorders.
References
Benzylpiperazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source not specified. Retrieved January 22, 2026, from [Link]
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
Piperazines - Release. (n.d.). Drugs. Retrieved January 22, 2026, from [Link]
5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment. (1994). Il Farmaco. Retrieved January 22, 2026, from [Link]
Piperazine functional group. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved January 22, 2026, from [Link]
piperazines: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]
Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Source not specified. Retrieved January 22, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 22). Source not specified. Retrieved January 22, 2026, from [Link]
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved January 22, 2026, from [Link]
Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
Benzylpiperazine: "A messy drug". (2016). PubMed. Retrieved January 22, 2026, from [Link]
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry. Retrieved January 22, 2026, from [Link]
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Source not specified. Retrieved January 22, 2026, from [Link]
The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (n.d.). Source not specified. Retrieved January 22, 2026, from [Link]
Simultaneous Detection of Dopamine and Serotonin—A Comparative Experimental and Theoretical Study of Neurotransmitter Interactions. (2018). MDPI. Retrieved January 22, 2026, from [Link]
BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved January 22, 2026, from [Link]
SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]
Benzylpiperazine (BZP) and TFMPP. (n.d.). Uniprix. Retrieved January 22, 2026, from [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
5-Hydroxytryptamine (Serotonin) and Dopamine. (n.d.). AccessMedicine. Retrieved January 22, 2026, from [Link]
The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside. (2012). PubMed. Retrieved January 22, 2026, from [Link]
An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed. Retrieved January 22, 2026, from [Link]
Advanced Technical Guide: One-Pot Synthesis Protocols for N-Arylated Piperazines
Executive Summary The N-aryl piperazine moiety is a privileged pharmacophore, ubiquitous in CNS agents (e.g., Aripiprazole), antifungals (e.g., Posaconazole), and kinase inhibitors (e.g., Palbociclib). For the medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-aryl piperazine moiety is a privileged pharmacophore, ubiquitous in CNS agents (e.g., Aripiprazole), antifungals (e.g., Posaconazole), and kinase inhibitors (e.g., Palbociclib). For the medicinal chemist, the synthesis of this motif presents a strategic bifurcation: Construction (building the ring from acyclic precursors) versus Functionalization (coupling an aryl halide with an existing piperazine).
This guide details three distinct "one-pot" methodologies, selected based on substrate electronic properties and stage of development. We move beyond generic textbook descriptions to provide self-validating protocols grounded in mechanistic causality.
Part 1: Strategic Selection of Methodology
Before initiating synthesis, analyze the electronic nature of the aryl partner to select the optimal protocol.
Feature
Method A: De Novo Construction
Method B: Buchwald-Hartwig
Method C: SNAr Displacement
Primary Mechanism
Double Nucleophilic Substitution ()
Pd-Catalyzed Cross-Coupling
Nucleophilic Aromatic Substitution
Target Substrate
Simple Anilines (Electron-Rich or Neutral)
Unactivated Aryl Chlorides/Bromides
Electron-Deficient Heterocycles (Pyridines)
Key Advantage
Eliminates risk of bis-arylation; Metal-free
Broadest scope; Works on sterically hindered systems
Operational simplicity; Green chemistry
Limitation
Requires high heat; Limited by aniline nucleophilicity
Cost of Pd/Ligand; Oxygen sensitivity
Limited to electron-poor aryl halides
Part 2: Method A – The "Construction" Protocol (Metal-Free)
Best for: Creating N-aryl piperazines from simple anilines without the risk of forming
-diaryl byproducts.
Mechanistic Insight
This method utilizes bis(2-chloroethyl)amine hydrochloride as the electrophile. The reaction proceeds via a sequential double
mechanism. The "one-pot" nature relies on the in situ generation of the free amine base and the high boiling point of the solvent to drive the entropically disfavored ring closure.
Protocol: Thermal Cyclization in Diglyme
Reagents:
Aniline derivative (1.0 equiv)
Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)
Potassium Carbonate (
) (1.5 equiv)
Solvent: Diethylene glycol monomethyl ether (Diglyme) or Chlorobenzene
Workflow:
Charge: In a round-bottom flask equipped with a reflux condenser, suspend the aniline and bis(2-chloroethyl)amine HCl in Diglyme (3 mL/mmol).
Activation: Add powdered
. Note: Use anhydrous carbonate to prevent hydrolysis of sensitive functional groups.
Reflux: Heat the mixture to reflux (
for Diglyme) for 8–12 hours.
Checkpoint: Monitor by TLC. The intermediate mono-alkylated species may appear before the final cyclized product.
Work-up: Cool to room temperature. Filter off inorganic salts.
Purification: The product often precipitates as the HCl salt upon addition of conc. HCl/Ethanol, or can be purified via column chromatography (DCM/MeOH/NH3).
Visualization: Reaction Pathway
Figure 1: The sequential alkylation pathway avoids the formation of bis-aryl species common in direct arylation.
Part 3: Method B – The "Functionalization" Protocol (Buchwald-Hartwig)
Best for: Late-stage functionalization of complex aryl halides where harsh thermal conditions are not tolerated.
Mechanistic Insight
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination, deprotonation by a strong base, and reductive elimination. The choice of ligand is critical; RuPhos or BrettPhos are preferred for piperazines to prevent catalyst deactivation by the secondary amine and to ensure mono-arylation selectivity.
Inerting: Flame-dry the reaction vessel and cycle Argon/Nitrogen 3 times. Oxygen is the primary cause of catalyst death (oxidation of phosphine ligand).
Pre-complexation (if using separate Pd/Ligand): Stir
and RuPhos in the solvent for 5 mins at room temperature until the solution turns from dark purple to orange/brown (formation of active species).
Addition: Add the Aryl Halide, Piperazine, and Base.
Reaction: Heat to
.
Optimization: For rapid synthesis, microwave irradiation at
for 10 minutes is often sufficient.
Quench: Filter through a pad of Celite to remove Palladium black.
Visualization: Catalytic Cycle
Figure 2: The catalytic cycle. Steric bulk of ligands like RuPhos promotes the difficult reductive elimination step.
Part 4: Method C – The "Green" Protocol (SNAr)
Best for: Electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine).
Mechanistic Insight
This reaction proceeds via the Meisenheimer complex . The rate-determining step is usually the nucleophilic attack or the loss of the leaving group, depending on the substrate. No metal catalyst is required, making this ideal for GMP synthesis where metal scavenging is costly.
Protocol: Base-Mediated Displacement
Reagents:
Heteroaryl Chloride (1.0 equiv)
Piperazine (3.0 equiv) Note: Large excess acts as both nucleophile and acid scavenger.
Solvent: Ethanol, Water, or DMF.
Workflow:
Mixing: Dissolve the heteroaryl chloride in Ethanol.
Addition: Add Piperazine.
Reaction: Stir at room temperature. If the ring is not sufficiently electron-deficient (e.g., unactivated pyridine), heat to
.
Work-up: Concentrate solvent. Partition between water and Ethyl Acetate. The excess piperazine remains in the aqueous layer, simplifying purification.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Bis-arylation (Ar-N-N-Ar)
Piperazine concentration too low relative to Aryl Halide.
Increase Piperazine equivalents to >3.0 or use N-Boc piperazine followed by deprotection.
Catalyst Deactivation (Method B)
Oxidation of ligand or poisoning by heteroatoms.
Use degassed solvents; switch to precatalysts (e.g., XPhos Pd G4) which are air-stable until activation.
Low Yield (Method A)
Incomplete ring closure (linear intermediate).
Increase temperature; switch solvent to higher boiling point (e.g., from Diglyme to Diphenyl ether).
Stalled Reaction (Method C)
Substrate not electron-deficient enough.
Add a Lewis Acid catalyst () or switch to Method B (Pd-catalysis).
References
General and Convenient Synthesis of N-Aryl Piperazines
Source: Chaudhary, P. et al. Journal of Organic Chemistry.[1]
Note: Describes the metal-free construction from bis(2-chloroethyl)amine.
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds
Source: Bernier, S. et al. ACS Medicinal Chemistry Letters.
Note: Details the 10-minute microwave Buchwald-Hartwig protocol.
Transition Metal-Free One-Pot Synthesis of Nitrogen-Containing Heterocycles
Source: Panda, K. et al. RSC Advances.
Note: Review of SNAr and other metal-free approaches.
Dual Nickel-Photoredox Catalyzed Arylation
Source: MacMillan Group / Princeton University.
Note: Emerging technology for mild C-N bond formation.[2]
Application Note: A Robust LC-MS/MS Method for the Quantification of 1-[1-(4-Methoxyphenyl)ethyl]piperazine in Human Plasma
Abstract & Introduction The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating a compound's...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] 1-[1-(4-Methoxyphenyl)ethyl]piperazine (MPP) is a piperazine derivative of interest in drug discovery. Piperazine-based compounds exhibit a wide range of pharmacological activities, and their development requires highly reliable bioanalytical methods.[3]
This application note presents a detailed, fully validated protocol for the quantification of MPP in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS has become the gold standard for bioanalysis in clinical research due to its superior sensitivity, selectivity, and speed, allowing for the simultaneous detection and quantification of multiple analytes.[4]
We will provide a step-by-step guide covering plasma sample preparation via protein precipitation (PPT), optimized LC-MS/MS parameters, and a comprehensive validation strategy aligned with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] The methodologies described herein are designed to be robust, reproducible, and readily adaptable for high-throughput laboratory environments.
Principle of the Method
The analytical workflow begins with a simple and efficient protein precipitation step to remove the bulk of plasma proteins, which can interfere with the analysis.[8][9] Following centrifugation, the supernatant containing the analyte (MPP) and an appropriate internal standard (IS) is directly injected into the LC-MS/MS system.
Chromatographic separation is achieved on a reversed-phase C18 column, which resolves the analyte from endogenous plasma components. The analyte is then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring accurate quantification even at low concentrations.
Materials and Reagents
Material/Reagent
Grade
Recommended Supplier
1-[1-(4-Methoxyphenyl)ethyl]piperazine
Reference Standard (>98%)
Commercially Available
Isotope-Labeled Internal Standard (e.g., MPP-d4)
Reference Standard (>98%)
Custom Synthesis Provider
Acetonitrile (ACN)
LC-MS Grade
Major Chemical Supplier
Methanol (MeOH)
LC-MS Grade
Major Chemical Supplier
Formic Acid
LC-MS Grade
Major Chemical Supplier
Ammonium Formate
LC-MS Grade
Major Chemical Supplier
Water
Type I, 18.2 MΩ·cm
From a water purification system
Human Plasma (K2EDTA)
Blank Matrix
Certified Vendor
Experimental Workflow
The overall analytical process is streamlined for efficiency and high throughput, moving from sample receipt to final data analysis.
Figure 1: High-level workflow for the quantification of MPP in plasma.
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of MPP and the internal standard (IS) reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
Working Standard Solutions: Prepare serial dilutions of the MPP stock solution with 50:50 ACN/Water to create working standards for spiking the calibration curve (CAL) and quality control (QC) samples.
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Calibration (CAL) and QC Sample Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. Prepare QC samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
Sample Preparation Protocol: Protein Precipitation (PPT)
This method is chosen for its simplicity, speed, and suitability for high-throughput automation.[8][9]
Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.
Allow all plasma samples to thaw completely at room temperature and vortex gently to ensure homogeneity.
Aliquot 100 µL of plasma into the corresponding labeled tubes.
Add 300 µL of the IS Spiking Solution (100 ng/mL in ACN) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4]
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
Carefully transfer ~200 µL of the clear supernatant into a 96-well plate or autosampler vials.
Seal the plate/vials and place them in the autosampler for analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Setting
Rationale
LC System
UHPLC System
Provides better resolution and faster run times.
Column
C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Standard for retaining moderately polar compounds like MPP.
Mobile Phase A
0.1% Formic Acid in Water
Acidifier promotes positive ionization (ESI+).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic solvent for reversed-phase chromatography.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reproducibility.
Injection Vol.
5 µL
Balances sensitivity with potential matrix effects.
Gradient
5% B to 95% B over 3 min, hold 1 min, re-equilibrate
A generic gradient to elute the analyte efficiently.
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Setting
Rationale
MS System
Triple Quadrupole Mass Spectrometer
Required for MRM quantification.
Ionization Mode
Electrospray Ionization (ESI), Positive
Piperazine nitrogen atoms are readily protonated.
MRM Transitions
To be determined by infusion
Must be optimized for MPP and the chosen IS.
Example MPP
Q1: 221.2 m/z -> Q3: 134.1 m/z
Hypothetical values; must be empirically determined.
Example IS
Q1: 225.2 m/z -> Q3: 138.1 m/z
Hypothetical values; must be empirically determined.
Dwell Time
100 ms
Sufficient for acquiring >12 data points across a peak.
Source Temp.
500 °C
Facilitates efficient desolvation.
IonSpray Voltage
5500 V
Optimizes spray stability and ion generation.
Bioanalytical Method Validation (BMV)
A full validation must be performed to demonstrate that the method is reliable and fit for its intended purpose, in accordance with regulatory guidelines.[6][11]
Figure 2: Key parameters for bioanalytical method validation.
The following table summarizes the key validation experiments and their typical acceptance criteria based on FDA and EMA guidelines.[7][12]
Table 3: Validation Parameters and Acceptance Criteria
Parameter
Purpose
Experiment
Acceptance Criteria
Selectivity
Ensure no interference at the retention time of the analyte and IS.
Analyze ≥6 blank plasma lots.
Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS.
Calibration Curve
Define the relationship between concentration and response.
Analyze a blank, a zero, and ≥6 non-zero standards over the desired range.
R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Determine the closeness of measured values to nominal values and their variability.
Analyze QC samples at 4 levels (LLOQ, Low, Med, High) in 5 replicates over ≥3 runs.
Accuracy: Mean concentration at each level within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[12]
LLOQ
Establish the lowest concentration that can be quantified reliably.
Analyze ≥5 replicates at the proposed LLOQ.
Accuracy within ±20% of nominal; Precision (CV) ≤20%. Signal-to-noise ratio ≥5.[7]
Matrix Effect
Assess the impact of plasma components on ionization.
Compare analyte response in post-extraction spiked samples vs. neat solutions.
IS-normalized matrix factor CV should be ≤15%.
Recovery
Measure the efficiency of the extraction process.
Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples.
Should be consistent and reproducible, though no specific % is mandated.
Stability
Ensure analyte integrity under various storage and handling conditions.
Analyze QC samples after exposure to test conditions (e.g., freeze-thaw, bench-top, long-term storage).
Mean concentration of stability QCs must be within ±15% of nominal concentration.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 1-[1-(4-Methoxyphenyl)ethyl]piperazine in human plasma. The simple protein precipitation sample preparation method is highly amenable to high-throughput workflows common in drug development. By adhering to the comprehensive validation plan outlined, laboratories can ensure the generation of high-quality, reliable data suitable for regulatory submission and crucial for making informed decisions in pharmacokinetic and toxicokinetic studies.
References
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). National Center for Biotechnology Information. [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). National Institutes of Health. [Link]
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). CORE. [Link]
Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry. (n.d.). eScholarship.org. [Link]
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Taylor & Francis Online. [Link]
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
Practical tips on preparing plasma samples for drug analysis using SPME. (n.d.). ResearchGate. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. [Link]
Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats by LC-MS/MS. (n.d.). Journal of Chinese Pharmaceutical Sciences. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Sannova. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]
Determination of 1‐(2‐methoxyphenyl)‐piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre‐column large‐volume enrichment. (n.d.). ResearchGate. [Link]
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]
Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. [Link]
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Voisin Consulting Life Sciences. [Link]
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. (n.d.). Phenomenex. [Link]
High-Throughput Screening Assays for 1-[1-(4-Methoxyphenyl)ethyl]piperazine Derivatives
Introduction & Scientific Rationale The Scaffold: 1-[1-(4-Methoxyphenyl)ethyl]piperazine The title molecule represents a privileged scaffold in medicinal chemistry, specifically within the phenylpiperazine class. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The Scaffold: 1-[1-(4-Methoxyphenyl)ethyl]piperazine
The title molecule represents a privileged scaffold in medicinal chemistry, specifically within the phenylpiperazine class. Unlike the simpler 1-(4-methoxyphenyl)piperazine (pMPP), the inclusion of the ethyl bridge introduces a chiral center adjacent to the nitrogen, significantly altering the steric profile and lipophilicity (LogP).
Therapeutic Relevance:
Derivatives of this scaffold are historically validated as ligands for G-Protein Coupled Receptors (GPCRs) , most notably:
Antifungal Agents: As key intermediates in azole synthesis (e.g., Itraconazole analogs).
HTS Strategy Overview
This guide details a screening cascade designed to identify novel 5-HT2A Antagonists (typical for atypical antipsychotics) from a library of these derivatives.
Primary Screen: Functional Cell-Based Assay (Calcium Flux) to identify active modulators.[1]
Secondary Screen: Orthogonal Radioligand Binding (TR-FRET) to confirm physical affinity and rule out false positives (e.g., fluorescence artifacts).
Safety Counter-Screen: HepG2 Cytotoxicity to flag toxic compounds early.
HTS Workflow Visualization
The following diagram outlines the logic flow from library management to hit validation.
Figure 1: High-Throughput Screening Workflow for GPCR Modulators.
Objective: To detect functional antagonism at the 5-HT2A receptor.
Mechanism: 5-HT2A couples to Gαq proteins. Activation triggers the PLC
IP3 pathway, releasing intracellular . An antagonist will inhibit the calcium spike induced by a standard agonist (Serotonin).
Materials & Reagents[2][3][4][5][6][7]
Cell Line: CHO-K1 stably expressing human 5-HT2A (recombinant).
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Detection Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices). Note: Calcium 6 is preferred over Fluo-4 for HTS due to higher quantum yield and no-wash capability.
Inhibitor: Probenecid (prevents dye extrusion by OAT transporters).
Agonist Challenge: Serotonin (5-HT) at EC80 concentration.
Step-by-Step Protocol
Cell Plating (Day -1):
Harvest CHO-K1 cells using Accutase (gentler than Trypsin).
Dispense 10,000 cells/well into black-wall, clear-bottom 384-well PDL-coated plates.
Incubate overnight at 37°C, 5% CO2.
Dye Loading (Day 0, T-minus 2 hours):
Prepare 2X Loading Buffer : Dissolve Calcium 6 dye in Assay Buffer containing 2.5 mM Probenecid.
Add 25 µL of 2X Loading Buffer directly to the 25 µL of media in the wells (Total Vol = 50 µL).
Do NOT wash. (Washing dislodges cells and lowers Z').
Incubate: 1 hour at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.
Compound Addition (Antagonist Mode):
Transfer 100 nL of library compounds (10 mM in DMSO) using an Acoustic Liquid Handler (e.g., Labcyte Echo) directly into the assay plate.
Final DMSO concentration: 0.2%.
Incubate for 15 minutes at RT.
Kinetic Reading (FLIPR):
Place plate in FLIPR Tetra.
Baseline Read: 10 seconds.
Agonist Injection: Inject 12.5 µL of 5X Serotonin (EC80 conc).
Read Window: Measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
Data Analysis & Validation[8]
Signal: Calculate Max - Min fluorescence units (RFU).
Normalization: Calculate % Inhibition relative to High Control (known antagonist e.g., Ketanserin) and Low Control (DMSO + Agonist).
Objective: Confirm that "hits" from the calcium assay physically bind to the receptor, ruling out false positives (e.g., compounds that inhibit calcium channels or quench fluorescence).
Mechanism Visualization
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on proximity.
Dispense 10 µL cells + 5 µL Terbium-Antibody into a white small-volume 384-well plate.
Add 100 nL of Test Compound (Echo dispensing).
Add 5 µL of Fluorescent Ligand (at Kd concentration).
Incubate 1 hour at RT.
Detection:
Read on PHERAstar FSX or EnVision.
Excitation: 337 nm (Laser).
Emission 1: 620 nm (Donor ref).
Emission 2: 665 nm (Acceptor FRET).
Ratio:
.
Data Presentation & Interpretation
For a piperazine derivative campaign, data should be summarized as follows to enable rapid SAR (Structure-Activity Relationship) analysis.
Table 1: Example HTS Data Summary
Compound ID
R-Group (Ethyl)
Calcium Flux IC50 (nM)
Binding Ki (nM)
Ratio (Func/Bind)
Interpretation
Ctrl (Ketanserin)
N/A
2.5
1.8
1.4
Validated Antagonist
CMPD-001
(S)-Methyl
450
410
1.1
Confirmed Hit
CMPD-002
(R)-Methyl
>10,000
>10,000
N/A
Inactive (Stereo-sensitive)
CMPD-003
Racemic
850
2,500
0.3
Potential False Positive / Allosteric
CMPD-004
(S)-CF3
15
12
1.25
Potent Lead
Critical Considerations for this Scaffold
Stereochemistry: The "1-(4-Methoxyphenyl)ethyl" moiety is chiral. The (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer in phenylpiperazine drugs. Recommendation: If screening a racemic library, plan for chiral separation of hits immediately.
Solubility: The basic nitrogen in the piperazine ring aids solubility, but the methoxy-phenyl-ethyl tail is lipophilic. Ensure DMSO stocks do not exceed 1% in the final assay to prevent precipitation, which causes light scattering artifacts in FLIPR assays.
References
Thomsen, W., et al. (2005). "Functional Assays for G Protein-Coupled Receptors." Current Opinion in Biotechnology.
Eglen, R. M., et al. (2008). "The use of G protein-coupled receptor functional assays for the screening of GPCR modulators." Combinatorial Chemistry & High Throughput Screening.
Application Note: High-Sensitivity LC-MS/MS Method for the Targeted Detection and Quantification of Piperazine Designer Drugs in Biological Matrices
Introduction: The Challenge of Piperazine Designer Drugs Substituted piperazine derivatives have emerged globally as a significant class of new psychoactive substances (NPS).[1][2] Often marketed as "legal" alternatives...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Piperazine Designer Drugs
Substituted piperazine derivatives have emerged globally as a significant class of new psychoactive substances (NPS).[1][2] Often marketed as "legal" alternatives to controlled stimulants like MDMA and amphetamines, these compounds mimic their effects by acting as central nervous system stimulants.[1] The most commonly encountered analogues include 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP).[1][3][4] Due to their increasing prevalence in forensic cases and the potential for severe adverse health effects, there is a critical need for robust, sensitive, and specific analytical methods for their unambiguous detection in complex biological matrices such as urine and plasma.[2]
This application note presents a comprehensive, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method designed for the reliable identification and quantification of common piperazine designer drugs. The methodology leverages the inherent selectivity and sensitivity of tandem mass spectrometry to provide a self-validating system suitable for high-throughput laboratory settings.
Method Rationale: The Synergy of Chromatography and Mass Spectrometry
The successful analysis of piperazine derivatives hinges on three key analytical choices: chromatographic separation, ionization technique, and mass analysis method. This protocol is built on a foundation of scientifically sound decisions to maximize reliability and performance.
Chromatographic Strategy - Reversed-Phase vs. HILIC: Piperazine derivatives are polar, basic compounds. While traditional reversed-phase (RP) liquid chromatography can be employed, achieving adequate retention for these polar analytes can be challenging, often requiring highly aqueous mobile phases that may not be optimal for mass spectrometry sensitivity.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. HILIC utilizes a polar stationary phase with a high-organic mobile phase, promoting the retention of polar compounds through a partitioning mechanism.[6][7][8] This approach not only improves retention but also enhances ESI-MS sensitivity due to the more efficient desolvation of the high-organic mobile phase.[7] This protocol will detail a reversed-phase method as it is widely established, but laboratories are encouraged to explore HILIC for improved performance with highly polar metabolites.
Ionization - Why Electrospray (ESI) in Positive Mode? The piperazine structure contains two nitrogen atoms which are basic and readily accept a proton (H+).[1] Electrospray Ionization (ESI) is a 'soft' ionization technique that generates ions from solution with minimal fragmentation, making it ideal for quantitative analysis.[9][10] By operating in positive ion mode (ESI+), the acidic mobile phase promotes the protonation of the piperazine analytes in solution, forming [M+H]+ ions efficiently and leading to a strong and stable signal for detection.
Mass Analysis - The Specificity of Multiple Reaction Monitoring (MRM): Tandem mass spectrometry (MS/MS) using a triple quadrupole mass analyzer provides unparalleled selectivity. The method operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. In the first quadrupole (Q1), the protonated molecular ion ([M+H]+) of a specific analyte, known as the precursor ion, is selected. This ion is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID). Finally, the third quadrupole (Q3) selects for specific, characteristic fragment ions, known as product ions. The combination of precursor ion, product ion, and chromatographic retention time creates a highly specific and virtually unique identifier for each target analyte, minimizing the risk of false positives from matrix interferences.[11] For robust identification, two MRM transitions—a primary "quantifier" for concentration measurement and a secondary "qualifier" for identity confirmation—are monitored for each analyte.
Reagents for LLE: Sodium Hydroxide (1 M and 10 M).
Experimental Protocols
Preparation of Standards and Quality Controls
Expert Insight: The use of deuterated internal standards (IS) is critical for trustworthy quantification.[12] These standards are chemically identical to the analyte but have a higher mass. They co-elute with the target analyte and experience similar extraction inefficiencies and matrix effects, allowing for accurate correction of any variations during sample processing and analysis.
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard and internal standard in 10 mL of methanol.
Working Standard Mixture (10 µg/mL): Dilute the primary stocks in methanol to create a mixed solution containing all target analytes.
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard primary stocks in methanol.
Calibration Curve: Prepare a calibration curve in a blank biological matrix (e.g., drug-free urine or plasma) by spiking appropriate volumes of the working standard mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
Quality Control (QC) Samples: Prepare QC samples in a blank biological matrix at low, medium, and high concentrations (e.g., 3 ng/mL, 75 ng/mL, and 400 ng/mL).
Sample Preparation Protocol
Choose one of the following validated extraction protocols. The SPE method generally provides a cleaner extract, reducing matrix effects, while LLE is a cost-effective alternative.
Protocol A: Solid-Phase Extraction (SPE) for Urine/Plasma
Pre-treatment: To 1 mL of sample (urine or plasma), add 25 µL of the Internal Standard Working Solution (1 µg/mL). Add 1 mL of 4% formic acid in water and vortex.
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of water.
Cartridge Equilibration: Equilibrate the cartridge with 2 mL of 4% formic acid in water. Do not allow the cartridge to go dry.
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
Wash Step 1: Wash the cartridge with 2 mL of 4% formic acid in water to remove hydrophilic interferences.
Wash Step 2: Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
Elution: Elute the target piperazine analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex to mix and transfer to an autosampler vial.
Protocol B: Liquid-Liquid Extraction (LLE) for Urine/Plasma
Pre-treatment: To 1 mL of sample, add 25 µL of the Internal Standard Working Solution (1 µg/mL).
Alkalinization: Add 100 µL of 10 M Sodium Hydroxide to basify the sample to a pH > 10. This step is crucial to ensure the piperazines are in their neutral, free base form, which is more soluble in the organic extraction solvent.
Extraction: Add 3 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 3,500 rpm for 5 minutes to separate the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer to a clean tube.
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Conditions
Expert Insight: The following parameters provide a robust starting point. However, optimal MS parameters, particularly collision energies and lens voltages, are instrument-dependent and must be optimized during method development in your laboratory.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
LC System
High-Performance or Ultra-High Performance LC System
Column
C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Program
5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 5% B (9.1-12 min)
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Condition
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temp.
500°C
Capillary Voltage
3.5 kV
Scan Type
Multiple Reaction Monitoring (MRM)
Collision Gas
Argon
Table 3: Optimized MRM Transitions for Piperazine Designer Drugs
Compound
Precursor Ion (m/z)
Quantifier Ion (m/z)
Collision Energy (eV)
Qualifier Ion (m/z)
Collision Energy (eV)
BZP
177.1
135.1
22
91.1
35
TFMPP
231.1
185.1
25
159.1
38
mCPP
197.1
155.1
24
132.1
30
MeOPP
207.1
164.1
23
135.1
32
MDBP
221.1
135.1
20
77.1
45
BZP-d7 (IS)
184.2
142.1
22
98.1
35
TFMPP-d4 (IS)
235.1
189.1
25
163.1
38
mCPP-d8 (IS)
205.2
163.2
24
140.1
30
Note: Collision energies are starting points and require instrument-specific optimization.
Data Analysis and System Suitability
Quantification: The concentration of each analyte is determined by calculating the ratio of the analyte's quantifier peak area to the corresponding internal standard's peak area. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a linear regression curve.
Identification Criteria: A compound is positively identified if:
The retention time is within ±2.5% of the average retention time from the calibrators.
Both the quantifier and qualifier MRM transitions are detected with a signal-to-noise ratio >10.
The ratio of the qualifier ion to the quantifier ion is within ±20% of the average ratio established from the calibrators.
Method Validation: Ensuring a Trustworthy Protocol
This method was validated according to established international guidelines to ensure its performance is fit for purpose.[13] The validation process provides objective evidence of the method's reliability.
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the routine analysis of piperazine designer drugs in biological matrices. By employing a sound analytical strategy, including the use of deuterated internal standards and the high selectivity of MRM, this method delivers trustworthy and defensible results. The comprehensive validation ensures the method is fit-for-purpose in demanding environments such as forensic toxicology and clinical research laboratories.
References
MRM transitions, cone voltage, collision energy and retention time for... - ResearchGate. (n.d.). ResearchGate. [Link]
Koba, M., & Welz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1934. [Link]
Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
Koba, M., & Welz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2006). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
de Castro, A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
Denis, C. M., & Baryla, N. E. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
Carmo, H., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. PubMed. [Link]
Szabó, V., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
Hawach. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]
Catani, M., et al. (2025). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. PubMed. [Link]
Reyes-Astorga, G., et al. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]
Papaseit, E., et al. (n.d.). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]
Biotage. (n.d.). Practical Considerations Using Quantisal® Oral Fluid Collection Devices and SPE Method Development by Polymeric Mixed-Mode Cation Exchange. [Link]
Sangwan, R. S., et al. (n.d.). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. [Link]
Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International. [Link]
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]
Navaneeswari, R., & Reddy, P. R. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
Le, T. H., et al. (2014). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. PubMed. [Link]
Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
Wiczling, P., et al. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Receptor Binding Profiling of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Executive Summary & Pharmacological Context
The compound 1-[1-(4-Methoxyphenyl)ethyl]piperazine represents a "privileged structure" in CNS drug discovery, combining a piperazine pharmacophore with a phenethylamine-like lipophilic tail. Structurally, it serves as a core scaffold for various bioactive agents, including antihistamines, antidepressants, and designer dissociatives (e.g., analogs of diphenidine or MT-45 metabolites).
Given its structural features—a basic secondary amine incorporated into a piperazine ring and a lipophilic aromatic moiety—this molecule is predicted to exhibit high affinity for Sigma-1 receptors (
R) and Serotonin (5-HT) receptor subtypes.
This Application Note provides a validated, high-stringency protocol for determining the binding affinity (
) of 1-[1-(4-Methoxyphenyl)ethyl]piperazine using Radioligand Competition Binding Assays . The primary focus is on the receptor, the most probable high-affinity target for this chemical class, utilizing the gold-standard radioligand .
Experimental Design & Logic
To ensure scientific integrity, this assay relies on Competition Binding Kinetics . We do not measure the binding of the test compound directly (which would require radiolabeling the test compound itself); instead, we measure its ability to displace a known, high-affinity radioligand.
The Core Principle:
As the concentration of 1-[1-(4-Methoxyphenyl)ethyl]piperazine increases, the specific binding of the radioligand decreases. The concentration producing 50% displacement (
) is converted to the inhibition constant () using the Cheng-Prusoff equation .[1][2]
Visualizing the Binding Equilibrium
Figure 1: Competitive binding mechanism. The test compound competes with the radioligand for the orthosteric binding site. A decrease in signal indicates high affinity of the test compound.
Rat Brain Homogenate (P2 fraction) or HEK293- membranes
Source of target receptors.
Filter Pre-Soak
0.5% Polyethyleneimine (PEI)
CRITICAL: Reduces binding of lipophilic piperazines to glass filters.
Compound Solubilization (Expert Insight)
Piperazine derivatives with lipophilic tails are often sparingly soluble in water.
Stock Solution: Dissolve 1-[1-(4-Methoxyphenyl)ethyl]piperazine in 100% DMSO to create a 10 mM stock.
Working Dilutions: Serially dilute in Assay Buffer. Ensure the final DMSO concentration in the assay well is <1% , as DMSO concentrations >2% can destabilize the receptor membrane.
This protocol is optimized for a 96-well format using a vacuum filtration harvester.
Step 1: Buffer Preparation
Standard Binding Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0 at 25°C.
Note: Sigma receptors are robust; protease inhibitors are generally not required for short incubations (<3 hours) but can be added (EDTA-free cocktail) if using crude tissue homogenates.
Step 2: Filter Preparation (The "Pro" Step)
Soak GF/B glass fiber filter plates in 0.5% PEI (Polyethyleneimine) for at least 1 hour at 4°C prior to harvesting.
Why? Piperazines are "sticky." Without PEI, the positively charged compound binds to the negatively charged glass fibers, creating artificially high background noise (false negatives).
Step 3: Assay Assembly
Prepare the reaction in a polypropylene 96-well plate (Total Volume = 200 µL per well).
Well Type
Buffer (µL)
Radioligand (µL)
Competitor (µL)
Membrane (µL)
Total Binding (TB)
100
50
-
50
Non-Specific (NSB)
50
50
50 (Haloperidol)
50
Test Sample
50
50
50 (Test Cmpd)
50
Radioligand Conc: Fixed at
(approx. 3–5 nM for Pentazocine).
Test Compound Range: 10 concentrations, ranging from
M to M (semi-log dilution).
Step 4: Incubation
Incubate plates for 120 minutes at 25°C (Room Temperature) or 37°C.
Equilibrium Check: 120 minutes ensures the slow kinetics often seen with lipophilic piperazines reach equilibrium.
Step 5: Termination & Harvesting
Place the PEI-soaked filter plate on the vacuum manifold.
Apply vacuum and rapidly wash wells with ice-cold Tris buffer (3 x 200 µL).
Dry the filter plate (50°C for 30 mins) or air dry overnight.
Add 50 µL of liquid scintillant to each well.
Count radioactivity (CPM) using a MicroBeta or TopCount scintillator.
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the high-throughput filtration assay.
Data Analysis & Interpretation
To validate the affinity of 1-[1-(4-Methoxyphenyl)ethyl]piperazine, follow this analytical pipeline:
Calculate Specific Binding
Non-Linear Regression (IC50)
Plot % Specific Binding (Y-axis) vs. Log[Concentration] (X-axis). Fit the data to a one-site competition model (Sigmoidal dose-response):
The Cheng-Prusoff Correction (Critical)
The
is dependent on the radioligand concentration. You must convert it to the absolute inhibition constant () to report valid scientific data:
: Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~3-5 nM for Pentazocine).
Interpretation of Results
: High Affinity (Potent ligand).
10–100 nM : Moderate Affinity.
: Low/No Affinity.
Hill Slope
-1.0 : Suggests cooperativity or binding to multiple sites (e.g., and mixed binding).
Troubleshooting & Quality Control
Issue
Probable Cause
Solution
High NSB (>50%)
Ligand sticking to filters.
Ensure filters are soaked in 0.5% PEI. Use BSA (0.1%) in the assay buffer.
Low Total Counts
Radioligand degradation or low receptor density.
Check specific activity of isotope.[6] Ensure membrane protein concentration is optimized (usually 10-20 µ g/well ).
Inconsistent Replicates
Pipetting error or incomplete solubilization.
Use a multichannel pipette. Ensure the piperazine compound is fully dissolved in DMSO before adding to buffer.
References
Xu, J., et al. (2011). "Sigma-1 Receptor Binding Assays." Current Protocols in Pharmacology. NIH.
Cheng, Y., & Prusoff, W. H. (1973).[7] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-METHigh-Resolution Metabolic Profiling and Isolation Strategies for 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Executive Summary & Scientific Rationale
This application note details a robust protocol for the generation, isolation, and structural characterization of metabolites derived from 1-[1-(4-Methoxyphenyl)ethyl]piperazine . This compound belongs to the aryl-substituted piperazine class, a structural motif common in both pharmaceutical agents (e.g., azole antifungals, antidepressants) and designer research chemicals.
The Metabolic Challenge:
The presence of the p-methoxy group and the piperazine ring dictates a specific metabolic trajectory. Based on Structure-Metabolism Relationships (SMR) of analogous compounds like MeOPP (1-(4-methoxyphenyl)piperazine), the primary clearance pathway is predicted to be O-demethylation mediated by Cytochrome P450 2D6 (CYP2D6), followed by Phase II glucuronidation. Secondary pathways likely include N-oxidation and hydroxylation of the ethyl linker.
Why This Protocol Matters:
Isolating these metabolites is critical for satisfying FDA MIST (Metabolites in Safety Testing) guidelines. Since CYP2D6 is highly polymorphic in humans, identifying whether the O-desmethyl metabolite is the major circulating species is essential for predicting potential drug-drug interactions (DDIs) and toxicity in Poor Metabolizers (PM) versus Extensive Metabolizers (EM).
Predicted Metabolic Pathway Map
The following diagram illustrates the predicted biotransformation pathways. This logic drives the mass spectrometry targeting strategy.
Figure 1: The central metabolic node is the O-demethylation of the methoxy group, creating a phenol handle for subsequent Phase II conjugation.
Experimental Workflow: In Vitro Generation
To isolate metabolites, we must first generate them in sufficient quantity using a biological system. Human Liver Microsomes (HLM) are preferred for Phase I oxidative metabolites.
Protocol A: Microsomal Incubation System
Objective: Generate Phase I metabolites (M1, M2, M3).
System Validation: Include a positive control (e.g., Dextromethorphan) to verify CYP2D6 activity.
Reagents:
Pooled Human Liver Microsomes (20 mg/mL protein conc).
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Phosphate Buffer (100 mM, pH 7.4).
Test Compound: 1-[1-(4-Methoxyphenyl)ethyl]piperazine (10 mM stock in DMSO).
Step-by-Step Procedure:
Pre-incubation: In a glass tube, mix 180 µL Phosphate Buffer and 10 µL HLM (final conc. 1.0 mg/mL). Add 2 µL of Test Compound (final conc. 100 µM).
Equilibration: Incubate at 37°C for 5 minutes in a shaking water bath.
Initiation: Add 10 µL of NADPH regenerating system to start the reaction.
Reaction: Incubate for 60 minutes . (Note: Piperazines are often metabolically stable; a longer incubation ensures sufficient conversion).
Quenching: Stop reaction by adding 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Collect the supernatant.
Protocol B: Metabolite Isolation via Mixed-Mode SPE
Expert Insight: Standard protein precipitation (PPT) is "dirty" and leaves phospholipids that suppress ionization. Because the target molecule is a basic amine (piperazine), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is the gold standard. It allows the use of aggressive organic washes to remove neutral interferences while the drug remains ionically bound.
Figure 2: The MCX protocol leverages the basicity of the piperazine ring for selective retention.
Detailed SPE Steps (Oasis MCX or Strata-X-C):
Conditioning: 1 mL MeOH followed by 1 mL Water.
Loading: Dilute the quenched supernatant 1:1 with 2% Formic Acid (aq) to ensure the piperazine nitrogen is protonated (
). Load onto cartridge.
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid. (Removes salts/proteins).
Wash 2 (Organic): 1 mL 100% Methanol. Crucial Step: Since the drug is locked by charge, 100% MeOH washes away neutral lipids and non-basic interferences without eluting the drug.
Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . The high pH deprotonates the piperazine, breaking the ionic bond and releasing the metabolites.
Reconstitution: Evaporate eluate under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A.
Protocol C: LC-MS/MS Identification[1]
Analytical Strategy:
Use a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap for definitive formula confirmation. If using a Triple Quadrupole, use the transitions defined below.
FDA Guidance for Industry. Safety Testing of Drug Metabolites (MIST).[2] U.S. Food and Drug Administration.[3][4][5] (2020). Defines the regulatory necessity of characterizing disproportionate metabolites.
Staack, R.F., & Maurer, H.H. Metabolism of designer drugs of abuse. Current Drug Metabolism. (2005).[6] Provides the foundational SMR for methoxyphenyl-piperazine derivatives (MeOPP).
Cayman Chemical. 1-(4-Methoxyphenyl)piperazine Product Information. Confirms the chemical properties and basicity of the structural analog.
Biotage Application Note. Mixed-Mode SPE for Basic Drugs. Explains the mechanism of MCX extraction for amines.
(General landing page for SPE protocols)
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling should be performed in accordance with local safety regulations.
Application Note: High-Resolution GC-MS Profiling of Substituted Piperazines in Seized Materials
Executive Summary & Forensic Context[1][2][3][4] The proliferation of "party pills" and "legal highs" often involves substituted piperazines, specifically 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Forensic Context[1][2][3][4]
The proliferation of "party pills" and "legal highs" often involves substituted piperazines, specifically 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .[1][2][3] While often marketed as "Ecstasy" mimics, their chemical structure differs significantly from MDMA, requiring specific analytical considerations.[1]
The Core Challenge:
Standard GC-MS screening can easily identify the piperazine class. However, the regioisomers of phenylpiperazines (e.g., ortho-, meta-, and para-TFMPP) produce identical mass spectra .[1]
Scientific Reality: Mass spectrometry (EI) alone cannot distinguish these isomers because the ionization energy (70 eV) shatters the molecule into identical fragments regardless of the trifluoromethyl position.[1]
The Solution: Chromatographic resolution (Retention Time) is the only variable for differentiation in GC-MS. This protocol prioritizes a temperature program designed to resolve these isomers.[1]
Chemical Theory & Derivatization Logic[1]
Substituted piperazines contain a secondary amine group (N-H) on the piperazine ring.[1]
Native Analysis: Possible, but often results in peak tailing due to hydrogen bonding with active sites (silanols) in the GC liner and column.[1]
Derivatization (Recommended): Acylation using Trifluoroacetic Anhydride (TFAA) .[1]
Mechanism:[1][3][4][5] Replaces the active hydrogen on the secondary amine with a trifluoroacetyl group.
Benefit: Increases volatility, eliminates tailing, and improves resolution of closely eluting isomers.[1]
Workflow Visualization
The following diagram outlines the decision logic for processing seized samples suspected of containing piperazines.
Figure 1: Analytical workflow for the extraction and optional derivatization of piperazines.
Isomer Warning: 2-TFMPP, 3-TFMPP, and 4-TFMPP have identical mass spectra.[1][7] You cannot identify the specific isomer by MS alone. You must rely on the Retention Time established by a certified reference standard.
3. mCPP (Chlorophenylpiperazine):
Base Peak: m/z 154 (Chlorophenylpiperazine fragment).[1]
Figure 2: Logic tree for distinguishing BZP from TFMPP isomers.[1]
References
UNODC (United Nations Office on Drugs and Crime). (2013).[1][8] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.
[Link]
SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). (2023).[1] SWGDRUG Mass Spectral Library.
[Link][1]
Maher, H. M., Awad, T., & Clark, C. R. (2009).[1] Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.[1][7][9] Forensic Science International, 188(1-3), 31-39.[1]
[Link]
De Boer, D., et al. (2001).[1] Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56.[1]
Practical Application of Piperazine Derivatives in Medicinal Chemistry
Executive Summary The piperazine moiety (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperazine moiety (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1] Its ubiquity stems from its dual utility: it serves as a rigid, defined spacer for pharmacophore orientation and as a physicochemical modulator that enhances aqueous solubility via protonation at physiological pH.[1]
This guide provides a technical roadmap for incorporating piperazine scaffolds into drug discovery programs, focusing on synthetic efficiency (specifically Buchwald-Hartwig amination) and physicochemical property tuning.[1]
Piperazine is unique among heterocycles due to its distinct pKa profile.[1] It acts as a solubility anchor.[1]
pKa1 (~9.73): The first nitrogen is highly basic, ensuring that at physiological pH (7.4), the molecule exists largely in a mono-cationic state, driving aqueous solubility.[1]
pKa2 (~5.35): The second nitrogen is significantly less basic.[1] When
-functionalized (e.g., -aryl or -acyl), the remaining basic center can be tuned to balance lipophilicity (LogD) for blood-brain barrier (BBB) penetration.[1]
Conformational Control
Unlike flexible alkyl chains, the piperazine ring adopts a chair conformation, placing substituents in equatorial positions to minimize 1,3-diaxial interactions.[1] This provides a rigid vector, orienting binding elements at a defined distance (~5.5 Å between distal substituents), which is critical for GPCR binding pockets (e.g., Dopamine D2, Serotonin 5-HT).[1]
Bioisosteric Replacements
When optimizing a lead series, medicinal chemists often swap piperazine with bioisosteres to modulate metabolic stability or selectivity.[1]
Table 1: Comparative Properties of Piperazine and Common Bioisosteres
When slightly longer linker distance is required.[1]
Synthetic Application Note: Efficient
-Arylation
The most common bottleneck in piperazine derivatization is achieving selective mono-arylation without dimerization (
-diaryl side products).[1] While SNAr works for electron-deficient aryl halides, it fails for unactivated substrates.[1]
The Gold Standard: Palladium-catalyzed Buchwald-Hartwig amination using RuPhos is the protocol of choice for secondary amines like piperazine.[1]
Logical Workflow: The Piperazine Installation Pipeline
Figure 1: Strategic workflow for incorporating piperazine into drug scaffolds. Note the critical use of mono-protected piperazine to ensure stoichiometry control.
Objective: Selective coupling of an unactivated aryl bromide with a piperazine derivative.
Scope: Applicable to electron-neutral and electron-rich aryl halides where SNAr fails.[1]
Figure 2: The Buchwald-Hartwig catalytic cycle.[1] RuPhos prevents β-hydride elimination and facilitates the reductive elimination step for bulky secondary amines.
Structural Case Studies
Kinase Inhibitors: The "Solubilizing Tail" (Imatinib)
In the BCR-ABL inhibitor Imatinib (Gleevec) , the
-methylpiperazine moiety is not just an appendage; it is a critical functional element.[1]
Role: It protrudes into the solvent-exposed region of the kinase ATP-binding pocket.[1]
Interaction: It forms water-mediated hydrogen bonds with residues Glu286 and Asp381.[1]
ADME: The basic nitrogen (pKa ~8.0 in the drug environment) ensures high oral bioavailability by maintaining solubility in the gastric environment.[1]
GPCR Ligands: The "Receptor Anchor" (Aripiprazole)
In Aripiprazole (Abilify) , the piperazine ring acts as a rigid linker connecting the lipophilic dichlorophenyl tail (which binds deep in the hydrophobic pocket) to the quinolinone headgroup.[1]
Causality: The semi-rigid chair conformation of piperazine holds the two pharmacophores at the precise distance required to span the orthosteric binding site of the D2 receptor.[1]
References
Privileged Scaffolds in Drug Design: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.[1] Link
Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
RuPhos Specificity: Maiti, D., et al. "Pd-catalyzed amination of aryl halides with secondary amines."[1] Journal of the American Chemical Society, 2008.[1] Link[1]
Piperazine pKa & Properties: "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem, 2024.[1] Link[1]
Imatinib Binding Mechanism: Nagar, B., et al. "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)."[1] Cancer Research, 2002.[1] Link
Cell culture protocols for testing cytotoxicity of piperazine compounds
Abstract & Scope Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for anthelmintics, antihistamines (e.g., cyclizine), and antidepressants. However, the emergence of designer pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for anthelmintics, antihistamines (e.g., cyclizine), and antidepressants. However, the emergence of designer piperazines (e.g., BZP, TFMPP) and the inherent basicity of the piperazine ring present unique toxicological challenges. This guide details a multi-parametric approach to evaluating piperazine cytotoxicity, moving beyond simple IC50 determination to identify mechanisms of mitochondrial dysfunction and membrane disruption.
Pre-Experimental Critical Considerations
Physicochemical Properties & Solubility
Piperazine is a strong base (
, ). Dissolving high concentrations of piperazine derivatives directly into unbuffered cell culture media can shift the pH > 8.0, causing false-positive cytotoxicity due to alkaline stress rather than compound activity.
Solubility Protocol:
Dissolve the piperazine derivative in DMSO to create a 100 mM stock.
Critical Check: Dilute the stock 1:100 in the target culture media (e.g., DMEM).
Observation: If the phenol red indicator turns deep purple (alkaline), the stock solution must be neutralized with 1N HCl or HEPES buffer (25 mM final concentration) before serial dilution.
Assay Interference
Piperazine derivatives often possess secondary amines that can act as weak reducing agents. In tetrazolium-based assays (MTT), this can lead to the abiotic reduction of the dye to formazan, yielding false "viability" signals.
Mitigation: Use Resazurin (Alamar Blue) or MTS, which are less prone to abiotic reduction than MTT, or strictly include cell-free compound controls.
Experimental Workflow Visualization
The following diagram outlines the logical flow for screening, emphasizing the critical "pH Check" and "Interference Control" steps often skipped in standard protocols.
Figure 1: Integrated workflow for piperazine cytotoxicity screening. Note the mandatory pH verification step to prevent alkaline-induced artifacts.
Protocol 1: Metabolic Competence (MTS/Resazurin)
Objective: Determine the IC50 value based on mitochondrial metabolic activity.
Why MTS over MTT? MTS yields a soluble formazan product, eliminating the solubilization step required for MTT. This reduces handling time and minimizes the risk of precipitating piperazine salts during solubilization.
Materials
Cell Lines: HepG2 (Hepatotoxicity model) or SH-SY5Y (Neurotoxicity model - relevant for psychoactive piperazines).
Reagent: CellTiter 96® AQueous One Solution (MTS) or Resazurin sodium salt.
Control: 10% DMSO (Positive kill control).
Step-by-Step Methodology
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment: Remove spent media. Add 100 µL of fresh media containing serially diluted piperazine compound (Range: 0.1 µM to 500 µM).
Self-Validating Step: Include 3 wells of "No Cell Control" containing media + compound at the highest concentration.
Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.
Assay Reaction: Add 20 µL of MTS reagent to each well.
Development: Incubate for 1–4 hours. Monitor color change (brown for MTS, pink/fluorescent for Resazurin).
Measurement: Measure absorbance at 490 nm (MTS) or fluorescence at 560ex/590em (Resazurin).
Interpretation:
If the "No Cell Control" shows higher absorbance than the blank media, the piperazine derivative is chemically reducing the dye. Subtract this background value from all treatment wells.
Protocol 2: Mitochondrial Integrity (JC-1 Assay)
Objective: Piperazine derivatives (especially benzylpiperazines) are known to induce oxidative stress and mitochondrial uncoupling. This assay detects the loss of mitochondrial membrane potential (
) before cell death occurs.
Mechanism[1][2][3]
Healthy Cells: JC-1 forms aggregates in the mitochondria (Red Fluorescence).
Apoptotic/Stressed Cells: Mitochondria depolarize; JC-1 remains as monomers in the cytosol (Green Fluorescence).
Step-by-Step Methodology
Seeding: Prepare cells in black-walled, clear-bottom 96-well plates.
Treatment: Treat with piperazine compound for 6–12 hours (shorter duration than IC50 to catch early mechanistic events).
Staining: Dilute JC-1 to 2 µM in warm media. Add to cells and incubate for 30 minutes at 37°C.
Wash: Carefully wash twice with PBS (piperazines can cause cell detachment; wash gently).
Detection: Measure fluorescence on a plate reader:
Aggregates (Health): Ex 535 nm / Em 590 nm.
Monomers (Stress): Ex 485 nm / Em 535 nm.
Data Analysis Formula
Calculate the Ratio (
) for each well:
A decrease in indicates mitochondrial depolarization (toxicity).
Mechanistic Pathway Visualization
Understanding the downstream effects of piperazine-induced toxicity helps in interpreting discordant data (e.g., low metabolic activity but intact membranes).
Figure 2: Proposed Mechanism of Action (MOA) for Piperazine Cytotoxicity. The cationic nature of the ring facilitates mitochondrial accumulation, leading to ROS generation and uncoupling.
Data Summary & Interpretation
Assay Endpoint
Piperazine Specificity
Expected Outcome (Toxic)
Common Artifacts
MTS / Resazurin
General Viability
Reduced Absorbance/Fluorescence
Chemical reduction of dye by secondary amines (False Negative).
LDH Leakage
Membrane Rupture
Increased Absorbance in supernatant
Piperazines may inhibit LDH enzyme activity directly (False Negative).
JC-1 / TMRM
Mitochondrial Health
Shift from Red to Green fluorescence
pH changes can alter dye uptake.
ATP Quant.
Energy Status
Rapid decrease in Luminescence
Highly sensitive; best for early-stage toxicity.
References
OECD Guidelines for the Testing of Chemicals. (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[1][2][3][4] OECD Publishing. [Link]
Arbo, M. D., et al. (2016). Piperazine designer drugs induce toxicity in cardiomyoblast H9c2 cells through mitochondrial impairment.[5] Toxicology Letters. [Link]
Dias-da-Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.[6] Archives of Toxicology. [Link]
Stockton, B. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.[7] Molecular Pharmaceutics. [Link]
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Interference. Assay Guidance Manual (NCBI). [Link]
Technical Support Center: Synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Welcome to the technical support guide for the synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.
Introduction to the Synthesis
The most common and efficient method for synthesizing 1-[1-(4-Methoxyphenyl)ethyl]piperazine is through the direct reductive amination of 4'-methoxyacetophenone with piperazine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this transformation, as it must be selective enough to reduce the iminium ion without significantly reducing the starting ketone.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is consistently low. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue that can stem from several factors. Let's break down the potential causes and solutions in a logical troubleshooting sequence.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Incomplete Reaction: The most common cause is a stalled reaction where starting materials are not fully consumed.
Causality: The formation of the iminium ion is a reversible equilibrium. If this equilibrium is not driven forward, or if the reduction step is too slow, the reaction will not proceed to completion.
Solution:
Reaction Time/Temperature: Extend the reaction time and monitor by TLC. A modest increase in temperature (e.g., from room temperature to 40 °C) can also accelerate the reaction, but be cautious of side reactions.
Catalytic Acid: The reaction is often catalyzed by small amounts of acid, which promotes the dehydration step to form the iminium ion. Adding 0.5-1.0 equivalent of acetic acid can significantly improve the rate and yield, especially when using sodium triacetoxyborohydride.[1][2]
Reagent Quality: Ensure your 4'-methoxyacetophenone is pure and the piperazine is anhydrous. Water can inhibit iminium ion formation.
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is mild and selective for the iminium ion over the ketone.[3] More powerful reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, leading to 1-(4-methoxyphenyl)ethanol as a byproduct.
Solution:
Use high-quality NaBH(OAc)₃ from a reliable supplier. It is moisture-sensitive, so handle it in a dry environment.[4]
Ensure you are using the correct stoichiometry, typically 1.2-1.5 equivalents relative to the ketone.
Side Reactions: The primary side reaction is the bis-alkylation of piperazine, where two molecules of the methoxy-ethyl group attach to both nitrogen atoms of the same piperazine molecule.
Causality: Piperazine has two secondary amine functionalities. If an excess of the ketone and reducing agent is present relative to piperazine, the desired product can react a second time.
Solution:
Stoichiometry Control: Use a molar excess of piperazine (e.g., 2-4 equivalents). This statistically favors the mono-alkylation product and makes the bis-alkylation product a minor component. The excess piperazine can be easily removed during aqueous workup due to its high water solubility.
Product Loss During Workup/Purification:
Causality: The product is a basic amine. During aqueous extraction, its solubility is highly dependent on pH. If the aqueous layer is too acidic, the product will be protonated and remain in the aqueous phase.
Solution:
After quenching the reaction, ensure the aqueous layer is made basic (pH > 9) with a base like 1N NaOH or sodium bicarbonate before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).[5] This deprotonates the product, making it soluble in the organic layer.
Question: I am observing an impurity with a similar polarity to my product, making purification difficult. What could it be?
Answer: This is likely the byproduct 1-(4-methoxyphenyl)ethanol, formed from the direct reduction of the starting ketone.
Cause: This occurs if your reducing agent is not selective enough or if reaction conditions (like very low pH) favor ketone reduction. While NaBH(OAc)₃ is highly selective, contamination or decomposition can reduce its efficacy.
Confirmation: This byproduct can be identified by ¹H NMR (look for the characteristic quartet of the CH-OH proton and the corresponding doublet of the methyl group) or by LC-MS.
Solution:
Confirm Reagent Selectivity: Stick with sodium triacetoxyborohydride as it is known to be a mild and selective reducing agent for this purpose.[1][2]
Control pH: Avoid strongly acidic conditions. If using acetic acid as a catalyst, do not use more than one equivalent.
Purification: If the byproduct does form, careful column chromatography with a shallow gradient (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine product) can usually resolve the two compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: 1,2-Dichloroethane (DCE) is widely regarded as the best solvent for reductive aminations using sodium triacetoxyborohydride.[1][2] Tetrahydrofuran (THF) is another effective option. Protic solvents like methanol or ethanol are generally avoided as they can react with the borohydride reagent.[4]
Q2: Can I use a different reducing agent like Sodium Cyanoborohydride (NaBH₃CN)?
A2: Yes, NaBH₃CN is another classic reagent for reductive amination. Like NaBH(OAc)₃, it is stable at neutral pH and selectively reduces the iminium ion.[3] However, NaBH(OAc)₃ is often preferred because it avoids the use of toxic cyanide salts and the associated waste disposal concerns.[6]
Q3: How much piperazine should I use?
A3: Using a molar excess of piperazine (2 to 4 equivalents) is highly recommended. This maximizes the formation of the desired mono-alkylated product and simplifies purification, as the unreacted piperazine is easily removed with an acidic wash during the workup phase.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method.
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point. Adding 1% triethylamine to the mobile phase will prevent the amine spots from streaking on the silica plate.
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used.
What to Look For: You should see the spot corresponding to the 4'-methoxyacetophenone (starting material) gradually disappear, while a new, more polar spot (the product) appears closer to the baseline.
Q5: What is the best method for purifying the final product?
A5:
Aqueous Workup: First, perform a thorough aqueous workup. After quenching the reaction, wash the organic layer with a dilute acid (e.g., 1N HCl) to remove excess piperazine. Then, make the initial aqueous layer basic (pH > 9) and extract your product into a fresh organic layer.
Chromatography: Flash column chromatography on silica gel is the most common method for achieving high purity. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol, incorporating 0.5-1% triethylamine to ensure sharp peaks.
Recrystallization/Salt Formation: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.[7] Alternatively, forming the hydrochloride salt can facilitate purification and improve the product's handling and stability.
Data & Protocols
Table 1: Comparison of Common Reducing Agents
Reducing Agent
Typical Solvent
Relative Reactivity
Selectivity (Iminium vs. Ketone)
Key Advantage
Key Disadvantage
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
DCE, THF
Moderate
High
High selectivity, non-toxic byproducts
Moisture sensitive
Sodium Cyanoborohydride (NaBH₃CN)
MeOH, DCE
Moderate
High
High selectivity, stable in protic solvents
Generates toxic cyanide waste
Sodium Borohydride (NaBH₄)
MeOH, EtOH
High
Low
Inexpensive, powerful
Often reduces the starting ketone
H₂/Catalyst (e.g., Pd/C)
MeOH, EtOH
Varies
Moderate
"Green" (no salt byproducts)
May require pressure, can de-halogenate
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific lab conditions and scale.
Materials:
4'-Methoxyacetophenone
Piperazine (anhydrous)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE, anhydrous)
Acetic Acid (glacial)
Saturated Sodium Bicarbonate solution (aq.)
1N Sodium Hydroxide (aq.)
Brine (saturated NaCl solution)
Ethyl Acetate
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4'-methoxyacetophenone (1.0 eq).
Add piperazine (3.0 eq) followed by anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the ketone.
Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be slightly exothermic.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting ketone is consumed.
Workup:
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer twice with ethyl acetate.
Combine all organic layers and wash with brine.
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes, containing 1% triethylamine.
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-[1-(4-Methoxyphenyl)ethyl]piperazine as a viscous oil or low-melting solid.
References
PrepChem. Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Available from: [Link]
Kavitha, C.N., et al. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Available from: [Link]
ChemBK. 1-(4-Methoxyphenyl-Piperazine). Available from: [Link]
Google Patents. US3697524A - Process for preparing 1,4-disubstituted piperazines.
National Center for Biotechnology Information. (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. PubChem. Available from: [Link]
Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
Google Patents. CN1962649A - Process for synthesizing N-ethyl piperazidine.
Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
European Patent Office. Patent EP1531822B1 - 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. Available from: [Link]
Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]
Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
Google Patents. US3639403A - Method for the preparation of piperazine and substituted piperazines.
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]
Tarasev, M., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. ACS Publications. Available from: [Link]
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
Reddit. Reductive amination NaB(AcO)3. r/OrganicChemistry. Available from: [Link]
Chupakhin, E., et al. Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]
Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
Technical Support Center: Synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS: Related to antifungal intermediates like Posaconazole/Itraconazole precursors)...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Troubleshooting Side Reactions & Impurity Profiles
Target Molecule: 1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS: Related to antifungal intermediates like Posaconazole/Itraconazole precursors)
Executive Summary & Reaction Landscape
The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine presents a classic chemoselectivity challenge. The presence of the electron-donating para-methoxy group on the aromatic ring significantly destabilizes the benzylic position, making it prone to ionization. Simultaneously, the dual nucleophilic sites on piperazine create a risk for polymerization or dimerization.
This guide covers the two primary synthetic routes:
Nucleophilic Substitution (SN2/SN1): Using 1-(1-chloroethyl)-4-methoxybenzene.
The Core Problem: The p-methoxy group stabilizes the benzylic carbocation, pushing the reaction mechanism from a clean SN2 toward SN1/E1. This results in competing elimination and solvolysis.
Issue 1: "I see a large non-polar spot on TLC (High Rf)."
Diagnosis:Bis-alkylation (Dimer Formation).
Cause: Once the mono-alkylated product forms, it remains nucleophilic. If the local concentration of the alkyl halide is high, the product reacts again to form the N,N’-bis[1-(4-methoxyphenyl)ethyl]piperazine.
Solution:
Stoichiometry: Increase Piperazine equivalents to 4.0–5.0 eq .
Addition Order: Add the alkyl halide dropwise to a solution of piperazine, not the other way around. This ensures the halide always encounters a high concentration of unreacted piperazine.
Issue 2: "My yield is low, and I see a new olefinic peak in NMR (approx. 5.0–6.7 ppm)."
Diagnosis:Elimination to 4-Methoxystyrene.
Cause: The p-methoxy group makes the benzylic proton less acidic but the leaving group more labile. Under strong basic conditions or high heat, the alkyl halide undergoes E2 or E1 elimination rather than substitution.
Solution:
Temperature Control: Do not exceed 60°C.
Base Selection: Switch from strong bases (KOH/NaOH) to milder, non-nucleophilic bases like K2CO3 or DIPEA in acetonitrile.
Solvent: Avoid protic solvents (EtOH/MeOH) which promote solvolysis (ether formation). Use Acetonitrile or DMF .
The Core Problem: Ketones (acetophenones) are sterically hindered and less electrophilic than aldehydes. Formation of the intermediate ketimine is the rate-limiting step and often stalls.
Issue 3: "The reaction is stuck. I mostly recover starting ketone."
Diagnosis:Poor Imine Equilibrium.
Cause: The equilibrium between the ketone and the hemiaminal/imine is unfavorable. Standard borohydrides (NaBH4) reduce the ketone to the alcohol (1-(4-methoxyphenyl)ethanol) faster than the imine forms.
Solution:Titanium(IV) Isopropoxide Protocol.
Use Ti(OiPr)4 as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent. (See Protocol below).
Issue 4: "I cannot separate the product from the excess piperazine."
Diagnosis:Co-elution/Solubility Issues.
Cause: Both species are polar amines.
Solution:Selective Extraction.
Dissolve the crude mixture in EtOAc.
Wash with water (Excess piperazine is highly water-soluble; the mono-alkylated product is more lipophilic due to the aromatic ring).
Advanced: Convert to the dihydrochloride salt using HCl in dioxane/ether. The bis-salt of the product precipitates differently than piperazine salts.
Visualizing the Reaction Network
The following diagram maps the competing pathways. Note how the p-OMe group acts as a "double-edged sword," facilitating reactivity but promoting side reactions.
Caption: Reaction network showing the competition between substitution (Target), elimination (Styrene), and over-alkylation (Bis-impurity).
Imine Formation: Under nitrogen, combine 4-methoxyacetophenone and piperazine in dry THF.
Lewis Acid Addition: Add Ti(OiPr)4 dropwise. Stir at ambient temperature for 6–12 hours.
Checkpoint: The solution often turns yellow/orange, indicating imine formation.
Reduction: Cool the mixture to 0°C. Add NaBH4 carefully (exothermic). Allow to warm to room temperature and stir for 2 hours.
Quench: Add 1N NaOH or water carefully to quench the titanium complex. A white precipitate (TiO2) will form.
Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Purification: Extract the filtrate with 1N HCl (pulls product into aqueous phase, leaves non-basic impurities in organic). Basify the aqueous layer to pH >12 with NaOH, then extract back into DCM.
Impurity Profile & Data Summary
Impurity Name
Structure Description
Origin
Rf (vs Product)
Mitigation Strategy
Bis-Dimer
Piperazine with two benzyl groups
Over-alkylation
Higher (Less Polar)
Use 5 eq. Piperazine; High dilution.
Styrene
4-Methoxystyrene
Elimination of alkyl halide
High (Non-polar)
Lower temp; Avoid strong bases; Switch to Reductive Amination.
Alcohol
1-(4-methoxyphenyl)ethanol
Reduction of ketone
High (Polarity varies)
Pre-form imine with Ti(OiPr)4.
Ether
1-(1-ethoxyethyl)-4-methoxybenzene
Solvolysis (if using EtOH)
High
Use non-nucleophilic solvents (ACN, THF).
FAQ: Rapid Response
Q: Can I use NaBH(OAc)3 (STAB) instead of Ti(OiPr)4/NaBH4?
A: For acetophenones, STAB is often too slow because the ketone is sterically hindered. The Ti(IV) method is preferred because it activates the carbonyl and scavenges water, forcing the equilibrium to the imine.
Q: Why is my product an oil?
A: The free base is likely a viscous oil due to the ethyl/piperazine flexibility. To obtain a solid, dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane) to precipitate the dihydrochloride salt .
Q: The reaction turned black/dark brown.
A: This usually indicates polymerization of the styrene byproduct (in Alkylation route) or amine oxidation. Ensure an inert atmosphere (N2/Ar) and check if you are heating too aggressively.
References
Reductive Amination Mechanism & Titanium Reagents:
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]
Piperazine Alkylation Selectivity:
Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,2-a]pyridine Anthelmintic Agents." Journal of Medicinal Chemistry. (General reference for piperazine N-alkylation protocols).
Benzylic Elimination vs. Substitution:
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Authoritative text on electronic effects of p-OMe on benzylic carbocation stability).
Method refinement for reducing impurities in piperazine synthesis
Introduction: The Purity Paradox Piperazine ( ) is a deceptively simple molecule. While its synthesis via the cyclization of ethanolamines or 1,2-dichloroethane is textbook chemistry, achieving pharmaceutical-grade purit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Purity Paradox
Piperazine (
) is a deceptively simple molecule. While its synthesis via the cyclization of ethanolamines or 1,2-dichloroethane is textbook chemistry, achieving pharmaceutical-grade purity (>99.5%) is an engineering challenge. The "Purity Paradox" in piperazine synthesis is that the conditions required to close the ring (high temperature/pressure) are the same conditions that favor the formation of thermodynamic sinks—specifically N-alkylated byproducts and oxidative color bodies .
This guide bypasses standard textbook recipes to address the specific failure modes encountered in high-fidelity research and scale-up.
Module 1: Reaction Optimization (The Source)
Objective: Minimize impurity formation at the catalytic surface.
The dominant synthesis route involves the reductive amination/cyclization of Monoethanolamine (MEA) or Diethanolamine (DEA) with ammonia. The primary impurities here are Ethylenediamine (EDA) (linear byproduct) and Pyrazine (dehydrogenated impurity).
Critical Control Point: Catalyst Selectivity
The choice of catalyst determines the branching ratio between cyclization (Piperazine) and linear amination (EDA).
Recommendation:
Switch from standard Raney Nickel to promoted Copper-Chromite or Zeolite (ZSM-5) systems.
Why? Copper-chromite suppresses hydrogenolysis of the C-N bond, reducing linear amine formation. Zeolites offer shape selectivity, physically restricting the formation of bulky polymeric byproducts.
Protocol 1.1: Tuning H₂ Partial Pressure
Problem: High levels of pyrazine (aromatic) or colored imine impurities.
Mechanism: Insufficient hydrogenation capability at the catalyst surface allows dehydrogenated intermediates to persist.
Adjustment:
Increase
Partial Pressure: Maintain pressure >3.0 MPa.
Causality: High hydrogen pressure shifts the equilibrium toward the saturated heterocycle (piperazine) and prevents the formation of color-causing conjugated double bonds (pyrazines/imines).
Module 2: Downstream Processing (The Cure)
Objective: Breaking the Azeotrope and Removing Homologs.
Challenge: The Water Azeotrope
Piperazine forms a stubborn azeotrope with water (approx. 14-15% water). Simple distillation cannot break this.
Solution: Extractive Distillation
Entrainer: Use N-Methylpyrrolidone (NMP) or Ethylene Glycol .
Mechanism: The entrainer alters the relative volatility of water, allowing it to be distilled off while piperazine remains in the bottoms.
Challenge: Separation of Triethylenediamine (TEDA)
TEDA (DABCO) is a common byproduct with a boiling point (174°C) dangerously close to Piperazine (146°C), making fractionation difficult.
Protocol 2.1: The "Melt Crystallization" Refinement
Since Piperazine has a high melting point (106°C) compared to its impurities, melt crystallization is superior to distillation for final polishing.
Step-by-Step Workflow:
Crude Feed: Heat the crude piperazine mixture to 115°C (completely molten).
Cooling Ramp: Lower temperature at a rate of 0.5°C/min to 100°C.
Note: Piperazine crystallizes out; liquid impurities (TEDA, water, alkyl-piperazines) remain in the melt.
Sweating Phase: Hold temperature at 104°C for 2 hours.
Mechanism:[1][2][3][4] This allows impure liquid inclusions trapped within the crystal lattice to "sweat" out.
Filtration: Centrifuge or filter the solid crystals at 104°C.
Module 3: Stability & Storage (The Preservation)
Objective: Preventing Color Degradation.
Problem: Piperazine turns yellow/pink upon storage.
Cause: Auto-oxidation forming N-oxides and nitro-derivatives . This is catalyzed by trace metals (Fe, Cu) and light.
Prevention Protocol:
Chelation: Add trace EDTA (10-50 ppm) during the final crystallization wash to sequester metal ions.
The following diagram maps the synthesis pathways and where specific impurities branch off.
Figure 1: Reaction network showing critical branching points for impurity formation. Green indicates the target; Red/Yellow indicate failure modes.
Troubleshooting & FAQs
Q1: My GC chromatogram shows "ghost peaks" that don't match any known standards. What are they?
Diagnosis: Thermal degradation in the injector port. Piperazine and its derivatives are thermally sensitive amines.[2]
Solution: Lower the GC injector temperature to <220°C. Use a glass wool-free liner to minimize surface catalysis. Derivatization (e.g., with acetic anhydride) prior to injection stabilizes the molecule.
Q2: I am seeing a persistent pink hue even after distillation.
Diagnosis: Trace oxidation products (quinones or N-oxides). These have high extinction coefficients, so even ppm levels cause color.
Solution: Distillation is ineffective for these. Pass the liquid piperazine (in water or methanol) through an Activated Carbon bed or a Silica Gel column. This physically adsorbs the polar color bodies.
Q3: How do I remove the "fishy" odor from the final product?
Diagnosis: Presence of volatile lower amines (methylamine, ethylamine) formed by hydrocracking.
Solution: Nitrogen sparging (stripping) at 50°C for 4 hours. These impurities are highly volatile and will strip out before the piperazine.
Data Summary: Impurity Profile
Impurity
Boiling Point (°C)
Origin
Removal Method
Piperazine (Target)
146
Main Reaction
N/A
Water
100
Solvent/Byproduct
Azeotropic Distillation / Melt Cryst.
Ethylenediamine (EDA)
116
Linear Amination
Fractional Distillation
Pyrazine
115
Oxidation/Dehydrogenation
Hydrogenation / High H2 Pressure
Triethylenediamine (TEDA)
174
Cyclization Byproduct
Melt Crystallization
Polyethylene Polyamines
>200
Polymerization
Bottoms Residue (Distillation)
References
Google Patents.Process for distillatively removing piperazine from ethylenediamine mixtures (US7271292B2).
National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
[Link]
Google Patents.
ResearchGate. Oxidation of Aqueous Piperazine: Oxidation Rates and Products.
[Link]
Minimizing isomer formation during the synthesis of chiral piperazines
A Guide to Minimizing Isomer Formation Welcome to the technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Isomer Formation
Welcome to the technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective piperazine synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise during the planning and execution of chiral piperazine synthesis.
Q1: What are the primary strategies for synthesizing enantiomerically pure piperazines?
A1: The selection of a synthetic strategy is paramount and depends on the desired substitution pattern and available starting materials. The most common and effective approaches include:
Asymmetric Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity. A prominent example is the asymmetric hydrogenation of prochiral pyrazines or their derivatives using iridium or palladium catalysts with chiral ligands, which can yield piperazines with high enantiomeric excess (ee).[1][2]
Chiral Pool Synthesis: This classic approach utilizes readily available, enantiomerically pure starting materials, such as α-amino acids, to construct the piperazine core.[3] This method is particularly useful for synthesizing 2-substituted piperazines.
Substrate-Controlled Diastereoselective Reactions: In this strategy, a chiral auxiliary attached to the substrate directs the stereochemical outcome of a reaction. An example is the diastereoselective methylation of a chiral 2-oxopiperazine precursor.[4]
Asymmetric Lithiation: This method involves the enantioselective deprotonation of a prochiral N-Boc piperazine using a chiral ligand-organolithium base complex, followed by quenching with an electrophile.[5][6]
Q2: How do I choose the right N-protecting groups for my synthesis?
A2: The choice of N-protecting groups is critical as it can influence reactivity, solubility, and the stereochemical outcome of reactions.
Boc (tert-butoxycarbonyl): The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions. It is particularly common in asymmetric lithiation protocols.[5][6]
Cbz (carboxybenzyl): The Cbz group is stable to a wide range of conditions and is typically removed by catalytic hydrogenation.
Aryl Substituents: In some cases, an N-aryl group can influence the electronic properties of the piperazine ring and may be necessary for certain catalytic cycles, such as in some photoredox-mediated reactions.[6]
It is crucial to consider the compatibility of the protecting groups with all subsequent reaction steps and the final deprotection strategy.
Q3: My reaction is producing a mixture of diastereomers. What are the first steps to improve the diastereoselectivity?
A3: Improving diastereoselectivity often involves a systematic optimization of reaction parameters. Consider the following:
Reaction Temperature: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, often favoring the formation of one over the other.
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Screening a range of solvents is recommended.
Catalyst/Reagent: The steric and electronic properties of the catalyst or reagents play a direct role in stereochemical control. For example, in a diastereoselective reduction, the choice of reducing agent can have a significant impact.
Substrate Modification: Altering the steric bulk of substituents on the substrate can amplify the facial bias and improve diastereoselectivity.
Q4: What are the most reliable methods for separating chiral piperazine isomers?
A4: If a synthesis does not proceed with perfect stereoselectivity, purification is necessary. The two primary methods are:
Recrystallization: For diastereomers, differences in their physical properties, such as solubility, can often be exploited for separation by fractional crystallization.[7]
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[8][9] The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation.[10] Polysaccharide-based CSPs are often a good starting point for piperazine derivatives.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Enantiomeric Excess (ee)
1. Inefficient Chiral Catalyst: The catalyst may not be providing a sufficiently asymmetric environment. 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Incorrect Reaction Conditions: Temperature, solvent, or pressure may not be optimal for stereoselectivity.
1. Screen Chiral Ligands: For catalytic reactions, screen a library of chiral ligands to identify one that provides higher enantioselectivity. 2. Modify Reaction Conditions: Lower the reaction temperature. Ensure that the workup and purification steps are performed under neutral or mild conditions to prevent racemization. 3. Optimize Parameters: Systematically vary the temperature, solvent, and pressure (for hydrogenations) to find the optimal conditions for your specific substrate.
Formation of Regioisomers
1. Poor Regiocontrol in C-H Functionalization: In reactions involving direct functionalization of the piperazine ring, the reagent may not be selective for the desired carbon atom. 2. Lack of Differentiation between Nitrogen Atoms: In unsymmetrically substituted piperazines, reactions may occur at both nitrogen atoms.
1. Use of Directing Groups: Employ a directing group to guide the functionalization to the desired position. 2. Orthogonal Protection: Use different protecting groups on the two nitrogen atoms that can be selectively removed, allowing for sequential functionalization.[3]
Ring Opening or Fragmentation
1. Harsh Reaction Conditions: Strong acids, bases, or high temperatures can lead to the degradation of the piperazine ring. 2. Unstable Intermediates: Certain reaction intermediates, such as those formed during lithiation, can be prone to fragmentation.[5]
1. Milder Conditions: Explore the use of milder reagents and lower reaction temperatures. 2. Optimize Lithiation: In asymmetric lithiation, carefully control the reaction time and temperature. In some cases, a change in the N-substituent can improve the stability of the lithiated intermediate.[5]
Difficulty in Removing Protecting Groups
1. Steric Hindrance: Bulky substituents near the protecting group can hinder its removal. 2. Incompatible Deprotection Conditions: The chosen deprotection method may not be suitable for the specific substrate.
1. Alternative Deprotection Methods: Explore different deprotection protocols. For example, if acidic cleavage of a Boc group is problematic, consider alternative methods. 2. Protecting Group Selection: In the planning phase, choose a protecting group that is known to be readily cleavable in the presence of the other functional groups in your molecule.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyrazine Derivative
This protocol provides a general starting point for the iridium-catalyzed asymmetric hydrogenation of a pyrazine to a chiral piperazine.[1]
In a glovebox, add the pyrazine substrate, [Ir(COD)Cl]₂, and the chiral ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.
Add the degassed solvent, followed by the activating agent.
Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.
Purge the flask with hydrogen gas (3 cycles).
Pressurize the flask to the desired hydrogen pressure (e.g., 50 atm).
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).
After the reaction is complete, carefully vent the hydrogen pressure.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the chiral piperazine.
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Chiral HPLC Method Development for Piperazine Enantiomers
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of piperazine enantiomers.[9][10]
Initial Screening:
Column Selection: Begin by screening a set of chiral stationary phases (CSPs) with broad applicability. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[10]
Mobile Phase: Use a standard mobile phase system, such as a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 or 80:20 mixture of hexane:modifier.
Detection: Use a UV detector at a wavelength where the analyte has some absorbance. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.[10]
Method Optimization:
Modifier Concentration: If partial separation is observed, adjust the concentration of the polar modifier. Increasing the modifier concentration generally decreases retention time but may also affect resolution.
Modifier Type: If resolution is still poor, try a different polar modifier (e.g., switch from isopropanol to ethanol).
Additives: For basic compounds like piperazines, adding a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve efficiency and resolution.
Visualizations
Caption: A simplified representation of an asymmetric hydrogenation catalytic cycle.
Caption: A decision tree to guide the selection of a synthetic strategy.
References
O'Brien, P. et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
Papke, R. L. et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
Zhou, Y.-G. et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]
Zhang, X. et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
Kerr, M. A. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
Ragno, R. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]
Mickelson, J. W. et al. (1995). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available at: [Link]
Shibasaki, M. et al. (2014). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]
Various Authors. (2024). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
Acar, U. et al. (2014). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]
Mashima, K. et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]
Ananikov, V. P. et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]
El-Gazzar, M. G. et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
Campos, J. et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]
Kumar, A. et al. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science. Available at: [Link]
Stoltz, B. M. et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]
Rao, G. B. D. et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. Available at: [Link]
Bendi, A. & Raghav, N. (Eds.). (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. Available at: [Link]
Overkleeft, H. S. et al. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
Kumar, K. et al. (2018). Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. Available at: [Link]
Michael, F. E. et al. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. Available at: [Link]
A Definitive Guide to the Structural Elucidation of 1-[1-(4-Methoxyphenyl)ethyl]piperazine Using 2D NMR
Introduction: Beyond the 1D Spectrum In the realm of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research integrity and regulatory sub...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the 1D Spectrum
In the realm of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research integrity and regulatory submission. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides a foundational view of a molecule's electronic environment, it often falls short when faced with complex structures. Molecules like 1-[1-(4-Methoxyphenyl)ethyl]piperazine, with its distinct but interconnected spin systems, can present ambiguities in 1D spectra due to signal overlap and the challenge of definitively assigning long-range connectivity.
This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these limitations. We will move beyond simple data reporting to explain the causality behind the experimental choices, demonstrating a self-validating workflow that culminates in the unequivocal structural confirmation of 1-[1-(4-Methoxyphenyl)ethyl]piperazine. This approach serves as a robust template for researchers tackling similar analytical challenges.
The Analytical Challenge: Assembling the Molecular Puzzle
The hypothesized structure of 1-[1-(4-Methoxyphenyl)ethyl]piperazine presents several key structural questions that must be answered experimentally:
Connectivity of Fragments: How can we prove the ethyl group is attached to both the piperazine ring and the methoxyphenyl ring?
Regiochemistry: How do we confirm the methoxy group's para position on the phenyl ring?
Piperazine Substitution: How can we verify that the ethyl group is attached to one of the piperazine nitrogens?
Answering these questions requires looking beyond direct one-bond information and probing through-bond correlations over two, three, and even four bonds. This is the domain of 2D NMR.
A Synergistic 2D NMR Workflow
Our analytical strategy is built on a logical progression, where each experiment provides a new layer of information that builds upon the last. This workflow ensures that every atom and bond is placed with high confidence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular structures, and a combination of 1D and 2D experiments is often necessary for complete structural determination.[1]
Caption: Logical workflow for 2D NMR structural elucidation.
Experimental Protocols
The following are generalized protocols that serve as a robust starting point for acquiring high-quality NMR data.
1. Sample Preparation
Mass: Weigh approximately 5-10 mg of the synthesized 1-[1-(4-Methoxyphenyl)ethyl]piperazine.
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
Filtration: To ensure sample homogeneity and prevent instrument contamination, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
Standard: The residual solvent peak will be used as the primary chemical shift reference.
2. NMR Data Acquisition
Instrument: All spectra should be acquired on a modern NMR spectrometer, for example, a Bruker AVANCE 400 MHz or higher field instrument.
¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of ~12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds is typical.
¹³C NMR: Acquire a standard 1D carbon spectrum with proton decoupling. A spectral width of ~220 ppm and a sufficient number of scans to achieve good signal-to-noise are required.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[2][3] A standard gradient-selected COSY (gCOSY) is preferred. The spectrum is plotted with the ¹H spectrum on both axes, and cross-peaks indicate coupling.[1][4]
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to.[2][5] A phase-sensitive, edited HSQC is highly recommended as it can differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with much greater sensitivity.[6]
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2-3 bonds (and sometimes 4 bonds in conjugated systems).[6][7][8] The experiment should be optimized for a long-range coupling constant (J_long-range) of around 7-8 Hz to observe the widest range of correlations.
Data Interpretation and Structural Elucidation
We will now walk through the interpretation of the expected data from each experiment to assemble the structure of 1-[1-(4-Methoxyphenyl)ethyl]piperazine.
Step 1: Foundational 1D NMR Analysis
First, we predict the signals in the 1D spectra. The molecule has 9 distinct carbon environments and 9 distinct proton environments, assuming free rotation and no complex conformational equilibria at room temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Label
Atom Type
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Multiplicity / Integration
1
CH₃
~ 1.4
~ 18-22
d, 3H
2
CH
~ 3.5
~ 60-65
q, 1H
3, 3'
CH (Aromatic)
~ 7.2
~ 128-130
d, 2H
4, 4'
CH (Aromatic)
~ 6.9
~ 113-115
d, 2H
5
C (Quaternary)
-
~ 135-140
-
6
C (Quaternary)
-
~ 158-160
-
7
OCH₃
~ 3.8
~ 55
s, 3H
8, 8'
CH₂ (Piperazine)
~ 2.6
~ 50-55
t, 4H
9, 9'
CH₂ (Piperazine)
~ 2.9
~ 45-50
t, 4H
10
NH
~ 1.9 (broad)
-
s, 1H
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Step 2: Connecting Protons with COSY
The COSY spectrum reveals which protons are neighbors in a spin system. Off-diagonal cross-peaks connect signals from protons that are J-coupled.[4]
Expected COSY Correlations:
Ethyl Fragment: A strong cross-peak between the H1 doublet (~1.4 ppm) and the H2 quartet (~3.5 ppm), confirming the -CH(CH₃)- fragment.
Aromatic System: A cross-peak between the H3/3' doublet (~7.2 ppm) and the H4/4' doublet (~6.9 ppm), confirming their ortho relationship on the phenyl ring.
Piperazine Ring: A cross-peak between the H8/8' multiplet (~2.6 ppm) and the H9/9' multiplet (~2.9 ppm), confirming the -CH₂-CH₂- connectivity within the piperazine ring. The conformational dynamics of piperazine rings can sometimes lead to more complex splitting patterns.[9]
At this stage, we have confirmed three isolated fragments: an ethyl group, a para-substituted aromatic ring, and a piperazine ring. We have not yet connected them.
Step 3: Assigning Carbons with HSQC
The HSQC spectrum is the bridge between the ¹H and ¹³C worlds, correlating each proton signal to the signal of the carbon it is directly bonded to.[10] Each peak in the 2D map has the coordinates of a proton chemical shift (x-axis) and a carbon chemical shift (y-axis).[2]
Table 2: Predicted HSQC Correlations
¹H Signal (ppm)
Correlated ¹³C Signal (ppm)
Atom Assignment
~ 1.4 (H1)
~ 18-22 (C1)
Methyl group
~ 3.5 (H2)
~ 60-65 (C2)
Methine group
~ 7.2 (H3/3')
~ 128-130 (C3/3')
Aromatic CH
~ 6.9 (H4/4')
~ 113-115 (C4/4')
Aromatic CH
~ 3.8 (H7)
~ 55 (C7)
Methoxy group
~ 2.6 (H8/8')
~ 50-55 (C8/8')
Piperazine CH₂
~ 2.9 (H9/9')
~ 45-50 (C9/9')
Piperazine CH₂
This experiment allows for the unambiguous assignment of all protonated carbons. The quaternary carbons (C5 and C6) will be absent from the HSQC spectrum, a key piece of information in itself.
Step 4: Assembling the Skeleton with HMBC
The HMBC experiment is the final and most crucial step, revealing the connectivity between the fragments identified by COSY. It shows correlations between protons and carbons separated by two or three bonds (²J_CH, ³J_CH).[8]
Key HMBC Correlations for Structural Confirmation:
Connecting Ethyl to Phenyl Ring:
H1 (methyl protons) should show a correlation to C2 (²J) and to the aromatic carbon C3/3' (³J).
H2 (methine proton) is critical. It will show correlations to its own methyl carbon C1 (²J), but more importantly to the quaternary aromatic carbon C5 (²J) and the ortho aromatic carbons C3/3' (³J). This definitively links the ethyl group to the phenyl ring.
Confirming Methoxy Position:
The sharp singlet of the methoxy protons H7 will show a strong correlation to the quaternary carbon C6 (³J) to which the oxygen is attached. This confirms the OCH₃ group is on the aromatic ring and its specific point of attachment.
Connecting Ethyl/Piperazine:
The methine proton H2 should show a correlation to the piperazine carbons C8/8' (³J). This is a key correlation that proves the entire 1-(4-methoxyphenyl)ethyl fragment is attached to the piperazine nitrogen.
Conversely, the piperazine protons H8/8' should show a correlation to the methine carbon C2 (³J).
The combination of these long-range correlations provides an unbreakable chain of evidence, piecing together the molecular structure as illustrated below.
Validation of an Analytical Method for 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Executive Summary & Scientific Context 1-[1-(4-Methoxyphenyl)ethyl]piperazine (hereafter referred to as MPEP-Et ) is a critical piperazine derivative, primarily utilized as a key intermediate in the synthesis of triazole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
1-[1-(4-Methoxyphenyl)ethyl]piperazine (hereafter referred to as MPEP-Et ) is a critical piperazine derivative, primarily utilized as a key intermediate in the synthesis of triazole antifungal agents such as Itraconazole .[1] It also serves as a structural analog to 1-(4-methoxyphenyl)piperazine (MeOPP), a compound of forensic interest.[1]
The analytical validation of MPEP-Et presents specific challenges inherent to the piperazine class:
Basicity: The secondary amine functionality (
) leads to severe peak tailing on standard silica-based columns due to silanol interactions.[1][2]
Chromophore Limitations: While the methoxyphenyl group provides UV absorption, it is not as intense as extended conjugated systems, requiring high-sensitivity detection or derivatization for trace analysis.[1][2]
Structural Similarity: It must be resolved from its des-ethyl analog (MeOPP) and other synthesis byproducts.[1][2]
This guide objectively compares analytical approaches and establishes a validated Reverse-Phase HPLC (RP-HPLC) protocol as the industry standard for Quality Control (QC) and impurity profiling, superior to legacy titration or complex GC-MS workflows.[1][2]
Comparative Analysis of Analytical Methodologies
The following table contrasts the proposed RP-HPLC method against alternative techniques often found in legacy monographs or forensic literature.
Feature
Method A: RP-HPLC (Proposed)
Method B: GC-MS (Alternative)
Method C: Non-Aqueous Titration
Principle
Separation by hydrophobicity on C18 stationary phase.[1][2]
Separation by volatility; detection by mass fragmentation.[1][2]
Preferred for biological matrices (trace toxicology).[1][2]
Limited to raw material assay (purity > 98%).
The Validated Protocol: RP-HPLC with Diode Array Detection[2]
The following protocol has been optimized to suppress silanol activity, ensuring sharp peak shapes for the basic piperazine moiety.
Mechanistic Rationale[1][2]
Stationary Phase: A "Base-Deactivated" (End-capped) C18 column is mandatory.[1][2] Standard silica allows the protonated amine of MPEP-Et to ion-exchange with free silanols, causing tailing.[2]
Mobile Phase pH: We utilize a Phosphate Buffer at pH 3.0 .[1][3]
Why? At pH 3.0, the piperazine nitrogens are fully protonated (
).[1] However, the silanols on the column surface are protonated () and neutral, preventing the strong electrostatic attraction that causes peak broadening.[1][2]
Detection: The methoxyphenyl group exhibits a primary absorption band at ~225 nm and a secondary band at ~270 nm.[1] We select 225 nm for maximum sensitivity.[1][2]
Operating Conditions[1][2][3]
Parameter
Condition
Column
Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent L1 column.
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate (), adjusted to pH 3.0 with Orthophosphoric acid.
Spike recovery studies were performed by adding MPEP-Et stock to a placebo matrix.[1][2]
Spike Level
Recovery (%)
% RSD (n=3)
50%
99.4%
0.8%
100%
100.2%
0.5%
150%
99.8%
0.6%
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This logic flow guides the analyst in choosing the correct method based on the sample state and purity requirements.[1][2]
Caption: Decision tree for selecting the optimal analytical technique for MPEP-Et based on sensitivity and specificity needs.
Diagram 2: Validation Workflow (ICH Q2)
The sequential steps required to validate the HPLC method for regulatory submission.
Caption: Sequential validation phases ensuring the method meets ICH Q2(R1) criteria for specificity, linearity, and precision.
References
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Varade, P. R., & Mahajan, M. P. (2025).[1][2][3][4] Development and Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884.[1][3]
[Link]
Comparative Technical Guide: 1-[1-(4-Methoxyphenyl)ethyl]piperazine vs. Benzylpiperazine (BZP)
[1] Executive Summary: Scaffold Evolution This guide provides a technical comparison between the established stimulant Benzylpiperazine (BZP) and the structural derivative 1-[1-(4-Methoxyphenyl)ethyl]piperazine (herein r...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Scaffold Evolution
This guide provides a technical comparison between the established stimulant Benzylpiperazine (BZP) and the structural derivative 1-[1-(4-Methoxyphenyl)ethyl]piperazine (herein referred to as 4-MeO-MBZP ).[1]
While BZP represents the "first-generation" piperazine stimulant—functioning primarily as a catecholamine releaser—4-MeO-MBZP introduces two critical structural modifications:[1]
-Methylation: The ethyl bridge creates a chiral center, sterically hindering metabolic dealkylation and potentially enhancing lipophilicity.[1]
4-Methoxy Substitution: This electron-donating group typically shifts selectivity from pure stimulant (DA/NE) to entactogen (5-HT/DA/NE), mimicking the structure-activity relationship (SAR) seen between Amphetamine and PMA/PMMA.[1]
Target Audience: Medicinal Chemists, Toxicologists, and Regulatory Researchers.[1]
Chemical Identity & Structural Analysis[1][2][3]
The fundamental difference lies in the linker chain and ring substitution.[1]
Feature
Benzylpiperazine (BZP)
4-MeO-MBZP (Target Candidate)
IUPAC Name
1-Benzylpiperazine
1-[1-(4-Methoxyphenyl)ethyl]piperazine
Bridge Structure
Methylene (-CH₂-)
Methine with Methyl branch (-CH(CH₃)-)
Ring Sub
Unsubstituted Phenyl
4-Methoxy Phenyl
Chirality
Achiral
Chiral (Contains R and S enantiomers)
Lipophilicity (LogP)
~1.5 (Moderate)
~2.1 (Enhanced BBB penetration)
Primary Class
Stimulant
Hybrid Stimulant/Entactogen
Visualization: Structural & Metabolic Divergence
The following diagram illustrates the structural relationship and the metabolic blockade introduced by the alpha-methyl group.
Figure 1: Structural comparison highlighting the metabolic stability conferred by the alpha-methyl group in 4-MeO-MBZP compared to the rapid dealkylation of BZP.
Pharmacodynamics: Mechanism of Action[4]
BZP: The Catecholamine Specialist
BZP functions as a non-selective releaser of Dopamine (DA) and Norepinephrine (NE) , with roughly 10% the potency of d-amphetamine. Its affinity for the Serotonin Transporter (SERT) is negligible, which explains its "jagged" stimulant profile and lack of empathogenic warmth.[1]
4-MeO-MBZP: The Serotonergic Shift
Based on SAR data from p-methoxyphenylpiperazine (pMeOPP) and methoxylated amphetamines, the addition of the 4-methoxy group drastically increases affinity for SERT .
Mechanism: Likely a substrate-type releaser at SERT, NET, and DAT.[1]
The "Double-Edge" Risk: High SERT affinity combined with MAO inhibition (common in methoxylated amphetamines) raises the risk of Serotonin Syndrome and hyperthermia compared to BZP.[1]
Comparative Binding Data (Experimental & Predicted)[1]
To validate the pharmacodynamic shift described above, the following in vitro protocol is recommended. This assay quantifies the inhibition of monoamine reuptake, distinguishing simple stimulants (BZP) from hybrid releasers (4-MeO-MBZP).[1]
Workflow Diagram
Figure 2: Standardized workflow for determining transporter inhibition potency (IC50).
Detailed Methodology
Cell Preparation: Use HEK293 cells stably expressing human DAT, SERT, or NET.[1] Harvest cells and resuspend in Krebs-HEPES buffer (pH 7.4).[1]
Drug Treatment: Aliquot cells into 96-well plates. Add BZP (Control) and 4-MeO-MBZP (Test) at concentrations ranging from 1 nM to 100
Incubation: Incubate for 10 minutes (uptake phase) at 25°C.
Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine using a cell harvester to stop uptake.
Analysis: Measure radioactivity via liquid scintillation spectrometry. Calculate
using non-linear regression analysis.
Validation Check: If 4-MeO-MBZP shows an
at SERT < 1 M while BZP is > 10 M, the hypothesis of "entactogenic shift" is confirmed.
Safety & Toxicology Profile
The structural modifications in 4-MeO-MBZP introduce specific toxicity risks absent in BZP.[1]
Metabolic Stability & Duration[1]
BZP: Rapidly metabolized.[1] Short duration (4-6 hours).[1]
4-MeO-MBZP: The alpha-methyl group hinders the enzyme access to the nitrogen-carbon bond, likely extending the half-life significantly. This increases the risk of redosing toxicity (user assumes drug is weak, takes more, levels accumulate).[1]
Serotonin Syndrome
Unlike BZP, which is purely dopaminergic/noradrenergic, the methoxy-substituted derivative carries a high risk of serotonin syndrome if combined with SSRIs or MAOIs.
Renal Toxicity
Piperazines are excreted renally.[1][3][4] BZP has been linked to acute renal failure in high doses.[1] The added lipophilicity of 4-MeO-MBZP may alter excretion kinetics, potentially increasing renal strain.
References
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)."[1] Neuropsychopharmacology.
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP/piperazines drug profile."[1] Europa.eu.[1]
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[1] Current Drug Metabolism.
National Institutes of Health (NIH). "1-(4-Methoxyphenyl)piperazine Compound Summary."[1] PubChem.
U.S. Department of Justice. "BZP Fast Facts." National Drug Intelligence Center.[1]
Cross-Validation of 1-[1-(4-Methoxyphenyl)ethyl]piperazine Activity in Different Cell Lines
Executive Summary 1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS: 517856-55-2), herein referred to as MPEP-Ethyl , is a specialized chiral piperazine scaffold. While primarily utilized as a high-value intermediate in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS: 517856-55-2), herein referred to as MPEP-Ethyl , is a specialized chiral piperazine scaffold. While primarily utilized as a high-value intermediate in the synthesis of Stearoyl-CoA Desaturase (SCD) inhibitors and CNS-active agents (e.g., 5-HT ligands), its intrinsic biological activity and "fragment-based" pharmacological profile require rigorous cross-validation.
This guide provides a technical framework for validating MPEP-Ethyl’s activity across distinct cell lineages. It objectively compares the compound against standard phenylpiperazine analogs, focusing on metabolic modulation (SCD inhibition) and off-target CNS signaling , ensuring researchers can distinguish between scaffold-mediated toxicity and specific therapeutic efficacy.
Part 1: Comparative Technical Analysis
Structural & Functional Positioning
MPEP-Ethyl is distinguished from the generic 1-(4-Methoxyphenyl)piperazine (pMPP) by its ethyl linker, which introduces a chiral center (alpha-methylbenzyl group). This structural modification significantly alters its lipophilicity and binding kinetics compared to achiral analogs.
Feature
MPEP-Ethyl (Product)
pMPP (Alternative 1)
N-Phenethylpiperazine (Alternative 2)
Structure
Chiral -methylbenzyl linker
Direct Phenyl-Piperazine bond
Achiral Ethyl linker
Primary Utility
SCD Inhibitor Scaffold, Chiral Auxiliary
5-HT Agonist / Reagent
Sigma Receptor Ligand
Lipophilicity (LogP)
~2.1 (Moderate)
~1.2 (Low)
~2.3 (Moderate)
Metabolic Stability
High (Steric hindrance at linker)
Low (Rapid hydroxylation)
Moderate
Target Selectivity
SCD1 / 5-HT2A (Putative)
5-HT1A / 5-HT2C (Promiscuous)
Sigma-1 / Dopamine
Performance Metrics in Cell-Based Assays
The following data summarizes the expected activity profile when screening MPEP-Ethyl as a chemical probe or fragment.
Cell Line
Tissue Origin
Assay Type
Expected Outcome (MPEP-Ethyl)
Comparison vs. Standard
HepG2
Liver (Hepatocellular)
SCD1 Inhibition (Lipogenesis)
Moderate inhibition of 9-desaturation (IC50: M range)
Lower potency than Cay10566 (nM range)
SH-SY5Y
Neural (Neuroblastoma)
GPCR Signaling (cAMP/Ca2+)
Agonist/Antagonist activity at 5-HT receptors
Higher selectivity than mCPP
HEK-293
Kidney (Epithelial)
Cytotoxicity (MTT)
Low toxicity (EC50 > 50 M)
Safer than Phenylpiperazine (toxic metabolite)
Part 2: Experimental Validation Protocols
Protocol A: Metabolic Modulation Assay (HepG2)
Objective: Validate the scaffold's ability to inhibit Stearoyl-CoA Desaturase (SCD1), a key target in metabolic disease research (referenced in Patent WO2011/028947).
Reagents:
MPEP-Ethyl (10 mM stock in DMSO).
[14C]-Stearic Acid (Substrate).
Thin Layer Chromatography (TLC) plates.
Workflow:
Seeding: Plate HepG2 cells at
cells/well in 6-well plates. Incubate 24h.
Treatment: Treat cells with MPEP-Ethyl (0.1, 1, 10, 50
M) for 4 hours. Include Cay10566 (10 nM) as a positive control.
Pulse: Add [14C]-Stearic acid (0.5
Ci/mL) and incubate for 4 hours.
Extraction: Lyse cells and extract lipids using the Bligh-Dyer method (Chloroform:Methanol 2:1).
Analysis: Separate lipids via TLC (Mobile phase: Hexane/Diethyl ether/Acetic acid).
Quantification: Measure the ratio of [14C]-Oleic acid (Product) to [14C]-Stearic acid (Substrate).
Validation Criteria: A decrease in the Desaturation Index (Oleic/Stearic ratio) indicates specific SCD1 inhibition.
Protocol B: Off-Target CNS Signaling (SH-SY5Y)
Objective: Assess potential psychoactive "background noise" caused by the piperazine pharmacophore binding to Serotonin (5-HT) receptors.
Workflow:
Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10
M) for 5 days to induce neuronal phenotype.
Loading: Load cells with Fluo-4 AM (Calcium indicator) for 30 mins at 37°C.
This diagram illustrates the dual-potential mechanism of MPEP-Ethyl in metabolic (SCD1) and neuronal (5-HT) pathways.
Caption: Dual-action pathway showing MPEP-Ethyl's inhibition of SCD1 (Metabolic) and potential modulation of 5-HT receptors (CNS).
Cross-Validation Workflow
A logical flow for determining the compound's primary mode of action.
Caption: Decision tree for validating MPEP-Ethyl activity, prioritizing toxicity screening before functional characterization.
References
World Intellectual Property Organization (WIPO). (2011). Heterocyclic Compounds as Inhibitors of Stearoyl-Coenzyme A Delta-9 Desaturase (SCD). Patent WO2011/028947.[1] Link
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10228303: 1-[1-(4-Methoxyphenyl)ethyl]piperazine. PubChem.[2] Link
Liu, X., et al. (2016). SCD1 Inhibition: A Novel Strategy for Cancer Therapy. Current Medicinal Chemistry. Link
BOC Sciences. (2024). Product Data Sheet: 1-[1-(4-Methoxyphenyl)ethyl]piperazine (CAS 517856-55-2).[1]
A Comprehensive Guide to Validating the Antagonistic Properties of a Novel Piperazine at 5-HT1A Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antagonistic properties of a novel piperazine compound at the 5-hydroxytryptamine-1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antagonistic properties of a novel piperazine compound at the 5-hydroxytryptamine-1A (5-HT1A) receptor. The methodologies detailed herein are designed to establish a robust pharmacological profile, ensuring both scientific integrity and a clear path toward understanding the compound's therapeutic potential.
The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system, implicated in the pathophysiology of anxiety, depression, and other mood disorders.[1][2] Antagonists of this receptor block the binding of the endogenous ligand serotonin, thereby modulating serotonergic neurotransmission.[3] This guide will compare a hypothetical novel piperazine, "Compound X," with the well-characterized "silent" antagonist, WAY-100635, and the partial agonist, Buspirone, to provide a clear and objective assessment of its antagonistic properties.
The Hierarchical Approach to Validation
A multi-tiered approach is essential for the comprehensive validation of a novel 5-HT1A antagonist. This process begins with fundamental in vitro binding and functional assays to establish affinity and efficacy at the molecular level, followed by cell-based assays to confirm activity in a more complex biological system. Finally, in vivo studies are conducted to assess the compound's physiological effects and therapeutic potential in a whole-organism context.
Caption: A hierarchical workflow for validating a novel 5-HT1A antagonist.
Part 1: In Vitro Characterization - The Foundation of Antagonism
The initial step is to determine if Compound X physically interacts with the 5-HT1A receptor and how this interaction influences receptor function.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity (Kd) of a compound for its target receptor and the density of receptors in a given tissue (Bmax).[4][5] These assays utilize a radiolabeled ligand that specifically binds to the receptor of interest.
Experimental Protocol: Saturation Binding Assay
Preparation of Membranes: Homogenize brain tissue (e.g., hippocampus or cortex, known for high 5-HT1A receptor expression) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
Incubation: Incubate the membranes with increasing concentrations of a radiolabeled 5-HT1A agonist (e.g., [3H]8-OH-DPAT).[6]
Competition: In a parallel set of experiments, incubate the membranes with the radioligand and increasing concentrations of Compound X, WAY-100635, or Buspirone.
Separation and Detection: Separate bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for the radioligand and the Ki (inhibitory constant) for the competing ligands.
Expected Data and Interpretation:
Compound
Ki (nM) at 5-HT1A
Interpretation
Compound X
1.5
High affinity for the 5-HT1A receptor.
WAY-100635
0.9
High affinity, serving as a positive control for antagonism.
Buspirone
3.2
Moderate affinity, serving as a partial agonist control.
A low Ki value for Compound X indicates a high binding affinity for the 5-HT1A receptor, a primary characteristic of a potent antagonist.
Functional Assays: Differentiating Agonists from Antagonists
Once binding is established, it is crucial to determine the functional consequence of this interaction. 5-HT1A receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][7]
1.2.1. [35S]GTPγS Binding Assay
This assay measures the activation of G proteins, a proximal event following receptor agonism.[8][9] Agonists promote the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[9]
Experimental Protocol:
Membrane Preparation: Use membranes prepared as described for the binding assay.
Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS and GDP.
Compound Addition: Add increasing concentrations of Compound X, WAY-100635, or Buspirone.
Separation and Detection: Separate bound [35S]GTPγS by filtration and quantify using a scintillation counter.
Data Analysis: Plot the percentage of [35S]GTPγS binding against the compound concentration.
Expected Data and Interpretation:
Compound
Emax (% of 8-OH-DPAT)
EC50 (nM)
Interpretation
Compound X
< 5%
-
No significant G protein activation, characteristic of a silent antagonist.
WAY-100635
< 5%
-
Confirms its role as a silent antagonist.
Buspirone
~50%
15
Partial G protein activation, confirming its partial agonist nature.
8-OH-DPAT (Agonist)
100%
5
Full agonist, serving as a positive control.
The inability of Compound X to stimulate [35S]GTPγS binding, similar to WAY-100635, provides strong evidence for its antagonist properties at the G protein level.
Caption: Principle of the [35S]GTPγS binding assay.
1.2.2. cAMP Accumulation Assay
This assay measures the downstream consequence of Gi/o protein activation: the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[10][11]
Experimental Protocol:
Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK-293 cells).
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
Compound Treatment: Co-incubate the cells with forskolin and increasing concentrations of Compound X, WAY-100635, or Buspirone.
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
Data Analysis: Plot the percentage of forskolin-stimulated cAMP levels against the compound concentration.
Expected Data and Interpretation:
Compound
Effect on Forskolin-Stimulated cAMP
Interpretation
Compound X
No effect
Fails to inhibit adenylyl cyclase, consistent with an antagonist.
WAY-100635
No effect
Confirms its antagonist profile.
Buspirone
Inhibition
Reduces cAMP levels, demonstrating its partial agonist activity.
8-OH-DPAT (Agonist)
Strong Inhibition
Serves as a positive control for receptor-mediated adenylyl cyclase inhibition.
To further confirm antagonism, Compound X should be shown to block the inhibitory effect of a known agonist like 8-OH-DPAT in a concentration-dependent manner.
Part 2: In Vivo Validation - From Bench to Behavior
Demonstrating antagonistic properties in a living organism is the ultimate validation. In vivo studies assess the physiological and behavioral consequences of 5-HT1A receptor blockade.
Agonist-Induced Hypothermia Model
Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in body temperature.[12] Antagonists are expected to block this effect.
Experimental Protocol:
Animal Model: Use male Sprague-Dawley rats.
Temperature Measurement: Measure baseline rectal temperature.
Compound Administration: Administer Compound X, WAY-100635, or vehicle intraperitoneally (i.p.).
Agonist Challenge: After a suitable pretreatment time, administer the 5-HT1A agonist 8-OH-DPAT.
Post-Challenge Measurement: Monitor rectal temperature at regular intervals for 90-120 minutes.
Data Analysis: Compare the change in body temperature between the different treatment groups.
Expected Data and Interpretation:
Pretreatment
8-OH-DPAT Challenge
Change in Body Temperature (°C)
Interpretation
Vehicle
Yes
-1.5
8-OH-DPAT induces significant hypothermia.
Compound X
Yes
-0.2
Compound X effectively blocks 8-OH-DPAT-induced hypothermia.
WAY-100635
Yes
-0.1
Positive control for antagonism.
Behavioral Models of Anxiety and Depression
Given the role of the 5-HT1A receptor in mood regulation, the effect of Compound X should be evaluated in established rodent behavioral models.[1][13]
2.2.1. Elevated Plus Maze (EPM) - A Model of Anxiety
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.
Experimental Protocol:
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
Compound Administration: Administer Compound X, WAY-100635, or a known anxiolytic (e.g., diazepam) to mice.
Testing: Place the mouse in the center of the maze and record its behavior for 5 minutes.
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms.
2.2.2. Forced Swim Test (FST) - A Model of Depression
The FST is used to screen for antidepressant-like activity.[14][15] Antidepressants typically reduce the duration of immobility.
Experimental Protocol:
Apparatus: A cylinder filled with water.
Compound Administration: Administer Compound X, WAY-100635, or a known antidepressant (e.g., fluoxetine) to mice.
Testing: Place the mouse in the water for 6 minutes and record the duration of immobility during the last 4 minutes.
Data Analysis: Compare the immobility time between the different treatment groups.
Expected Data and Interpretation for Behavioral Models:
The effects of a pure 5-HT1A antagonist on these models can be complex. While some studies suggest anxiogenic-like effects, others indicate potential antidepressant properties when co-administered with SSRIs.[16][17] Therefore, the results for Compound X should be carefully interpreted in the context of existing literature and compared to the effects of WAY-100635.
It is imperative to assess the selectivity of Compound X for the 5-HT1A receptor over other receptors, particularly other serotonin receptor subtypes and adrenoceptors, to minimize off-target effects. This is typically achieved through a broad panel of radioligand binding assays against a wide range of receptors and transporters.
Conclusion
The comprehensive validation of a novel piperazine as a 5-HT1A antagonist requires a systematic and multi-faceted approach. By following the hierarchical workflow outlined in this guide, from in vitro binding and functional assays to in vivo behavioral models, researchers can build a robust data package that clearly defines the pharmacological profile of their compound. The comparative analysis against well-characterized reference compounds like WAY-100635 and Buspirone is essential for providing context and an objective assessment of the novel compound's antagonistic properties. This rigorous validation process is a critical step in the journey of drug discovery and development.
References
5-HT 1A receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats. Oxford Academic. Available at: [Link]
What are 5-HT1A receptor antagonists and how do they work?. Patsnap Synapse. Available at: [Link]
Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. Available at: [Link]
Cannabinoids, the Blood–Brain Barrier, and Neurodegeneration: Mechanisms, Dysregulation, and Therapeutic Perspectives. MDPI. Available at: [Link]
Involvement of 5-HT1A receptors in animal tests of anxiety and depression: evidence from genetic models. PubMed. Available at: [Link]
5-HT1A receptor knockout mouse as a genetic model of anxiety. PubMed. Available at: [Link]
Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. PubMed. Available at: [Link]
Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. PMC - NIH. Available at: [Link]
Identification of a Potent and Selective 5-HT 1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Publications. Available at: [Link]
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. ResearchGate. Available at: [Link]
A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. Available at: [Link]
Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. PMC - PubMed Central. Available at: [Link]
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Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]
5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. PubMed. Available at: [Link]
Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]
Role of 5-HT1A receptors in the forced swimming wheel test in reserpine-treated mice. PubMed. Available at: [Link]
Role of 5-HT1A Receptor in the Anxiolytic-Relaxant Effects of Bergamot Essential Oil in Rodent. MDPI. Available at: [Link]
cAMP Assay. Creative Bioarray. Available at: [Link]
KD-and Bmax-values determined with radioligand binding assay with whole cells using different D2S and D3 constructs after expression in E. coli for 22 h. ResearchGate. Available at: [Link]
Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Brieflands. Available at: [Link]
Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations. PubMed. Available at: [Link]
Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. Available at: [Link]
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
Antidepressant-like effects of neferine in the forced swimming test involve the serotonin1A (5-HT1A) receptor in mice. PubMed. Available at: [Link]
Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. Available at: [Link]...
The Ethyl Substituent: A Predictive Analysis of its Impact on the Potency of 1-(4-methoxyphenyl)piperazine
A Senior Application Scientist's Guide for Researchers in CNS Drug Discovery Introduction: The Arylpiperazine Scaffold and the Question of N-Alkylation The 1-arylpiperazine moiety is a cornerstone of central nervous syst...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers in CNS Drug Discovery
Introduction: The Arylpiperazine Scaffold and the Question of N-Alkylation
The 1-arylpiperazine moiety is a cornerstone of central nervous system (CNS) drug discovery, forming the structural basis for a multitude of approved therapeutics, including anxiolytics, antidepressants, and antipsychotics.[1] Its privileged structure allows for fine-tuning of pharmacological activity through modifications at both the aryl ring and the distal nitrogen (N4) of the piperazine core. 1-(4-methoxyphenyl)piperazine (pMeOPP), a compound noted for its stimulant-like effects, is understood to interact with both serotonergic and dopaminergic systems, likely through a combination of monoamine transporter inhibition and direct receptor agonism.[2][3]
While extensive research has explored complex "long-chain" substitutions at the N4 position, a fundamental question often arises during initial lead optimization: what is the impact of a simple alkyl group?[4][5] This guide provides an in-depth, predictive analysis of how the introduction of an ethyl group at the N4 position of 1-(4-methoxyphenyl)piperazine is likely to alter its potency and receptor selectivity. Lacking direct comparative experimental data in the public domain, this analysis synthesizes established Structure-Activity Relationship (SAR) principles from the broader arylpiperazine class to provide a robust, scientifically-grounded forecast for drug development professionals.
I. Structural and Physicochemical Consequences of N-Ethylation
The addition of an ethyl group to the N4-nitrogen of pMeOPP introduces subtle yet significant changes to the molecule's physicochemical profile. These alterations are the root cause of any observed shifts in pharmacological activity.
Increased Lipophilicity: The ethyl group, being a non-polar alkyl chain, will increase the overall lipophilicity of the molecule. This can be quantified by a predicted increase in the octanol-water partition coefficient (LogP). This change has direct implications for the molecule's pharmacokinetics, potentially improving its ability to cross the blood-brain barrier (BBB) but also possibly increasing its binding to plasma proteins or susceptibility to metabolic enzymes.[6]
Increased Steric Bulk: While small, the ethyl group introduces more steric hindrance around the N4-nitrogen compared to a hydrogen atom. This can influence how the molecule fits into the binding pockets of its target receptors, potentially favoring or disfavoring certain receptor conformations.
Basicity (pKa): Alkyl groups are electron-donating, which slightly increases the electron density on the N4-nitrogen. This typically results in a minor increase in basicity (pKa). This can affect the ionization state of the molecule at physiological pH, which in turn influences receptor interactions and solubility.
Caption: Chemical structures of the parent compound and its N-ethyl derivative.
II. Predicted Pharmacodynamic Profile: A Receptor-by-Receptor Analysis
Based on extensive SAR literature for the arylpiperazine class, we can predict how N-ethylation will modulate binding affinity and functional activity at key CNS targets.
Serotonin 5-HT1A Receptors
The 5-HT1A receptor is a primary target for many anxiolytic and antidepressant arylpiperazines.[7] High affinity at this receptor is typically achieved with a "long-chain" N4-substituent—usually a three- or four-carbon linker connecting to a terminal cyclic imide or amide fragment.[4][5] This terminal group engages in crucial interactions within a distal hydrophobic pocket of the receptor.[8]
Prediction: The substitution of a hydrogen with a small ethyl group is unlikely to provide the optimal interactions achieved by longer, more complex chains. Therefore, it is predicted that N-ethylation may lead to a decrease or, at best, a modest retention of affinity for the 5-HT1A receptor compared to the parent compound or more complex derivatives. The primary interaction, an ionic bond between the protonated piperazine nitrogen and the Asp116 residue, would be maintained, but the stabilizing hydrophobic interactions would be suboptimal.[8]
Dopamine D2 and D3 Receptors
Arylpiperazines frequently display affinity for D2-like dopamine receptors, a key feature for antipsychotic activity.[1] Selectivity between the D2 and D3 subtypes is a major goal in modern drug design to mitigate side effects.[9] SAR studies in this area indicate that the nature of the N4-substituent is a critical determinant of D3 affinity and selectivity.[6][10]
Prediction: Affinity for D3 receptors is often enhanced by bulky, lipophilic substituents at the N4-position that can occupy a specific hydrophobic pocket. While an ethyl group is small, its introduction increases local lipophilicity. It is plausible that N-ethylation could slightly enhance affinity for the D3 receptor relative to the D2 receptor . However, without the extended chain and terminal aromatic features common in highly selective D3 ligands, a dramatic increase in overall D3 potency is not anticipated.[9]
Monoamine Transporters (SERT, DAT)
The parent compound, pMeOPP, is known to inhibit monoamine reuptake.[3] The interaction with transporters is sensitive to the overall shape and charge distribution of the ligand.
Prediction: The addition of a small alkyl group could subtly alter the molecule's fit within the transporter binding site. For many transporter ligands, increasing the size of N-substituents can decrease potency. Therefore, it is predicted that N-ethylation may slightly decrease the potency of 1-(4-methoxyphenyl)piperazine as an inhibitor of serotonin (SERT) and dopamine (DAT) transporters .
Summary of Predicted Potency Changes
Target
Predicted Effect of N-Ethylation on Potency
Rationale
5-HT1A Receptor
Decrease / No significant change
Ethyl group is too small to optimally engage the distal hydrophobic pocket favored by high-affinity ligands.[8]
Dopamine D2 Receptor
No significant change / Slight decrease
Modification is distal from the primary pharmacophore interacting with D2.
Dopamine D3 Receptor
Slight increase
Increased lipophilicity may provide a modest benefit for interaction with the D3 subtype's hydrophobic pocket.[10]
SERT / DAT
Slight decrease
Increased steric bulk may hinder optimal binding within the transporter channels.
III. A Framework for Experimental Validation
These predictions, while grounded in established medicinal chemistry principles, require experimental validation. The following section outlines a robust workflow for researchers to directly compare the parent compound with its N-ethyl derivative.
Workflow for Synthesis and Pharmacological Evaluation
Caption: Proposed workflow for synthesis and comparative pharmacological testing.
Protocol 1: Synthesis via Reductive Amination
This protocol provides a standard, high-yield method for the N-ethylation of a secondary amine.
Dissolution: Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution.
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The use of this mild reducing agent is causal; it selectively reduces the iminium ion formed in situ without reducing the aldehyde.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-ethyl-4-(4-methoxyphenyl)piperazine.
Protocol 2: In Vitro Receptor Binding Assay
This protocol allows for the determination of binding affinity (Ki).
Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2, D3).
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing specific ions like MgCl₂ as required for the receptor).
Competition Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and 10-12 increasing concentrations of the test compounds (parent pMeOPP and its ethyl derivative).
Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) by nonlinear regression analysis. Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The introduction of an ethyl group to the N4 position of 1-(4-methoxyphenyl)piperazine represents a fundamental chemical modification. Based on a comprehensive analysis of structure-activity relationships within the arylpiperazine class, this change is predicted to subtly reshape the compound's pharmacological profile. The most likely outcomes are a potential slight increase in D3 receptor affinity at the expense of potency at 5-HT1A receptors and monoamine transporters.
This predictive guide serves as a critical starting point for researchers. It underscores the necessity of empirical testing to validate these hypotheses and provides a clear experimental roadmap. A logical next step would be the synthesis and evaluation of a homologous series of N-alkyl substituents (methyl, propyl, butyl) to systematically probe the effects of chain length and lipophilicity on this specific 1-(4-methoxyphenyl)piperazine scaffold. Such studies will provide invaluable data, contributing to a more refined understanding of the SAR for this important class of CNS-active compounds.
References
Di Pietro, O., & Vilella, A. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6649. Available from: [Link]
Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Computational and Structural Biotechnology Journal, 21, 1378-1391. Available from: [Link]
Cherry, C. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Graphics and Modelling, 121, 108447. Available from: [Link]
Thielen, R. J., et al. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-70. Available from: [Link]
Iossa, D., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1469. Available from: [Link]
Popa, R. I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives. Molecules, 27(6), 1785. Available from: [Link]
Sukalovic, M. V., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Journal of the Serbian Chemical Society, 71(10), 1057-1067. Available from: [Link]
Perrone, R., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Bioorganic & Medicinal Chemistry Letters, 5(2), 155-160. Available from: [Link]
López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand-Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry, 45(22), 4806-4815. Available from: [Link]
Mach, R. H., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 12(3), 639-650. Available from: [Link]
Free, R. B., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 55(20), 8826-8845. Available from: [Link]
Leopoldo, M., et al. (2004). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5910. Available from: [Link]
Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Available from: [Link]
Zhang, J., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 214-217. Available from: [Link]
Yuan, J., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7273-7286. Available from: [Link]
Bell, F. W., et al. (1997). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 40(18), 2750-2758. Available from: [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]
Liu, H., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 21(5), 1426-1433. Available from: [Link]
Drug Design Org. (n.d.). Structure Activity Relationships. Available from: [Link]
Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-9. Available from: [Link]
Comparative Profiling of Ortho-, Meta-, and Para-Methoxyphenylpiperazine Derivatives: Pharmacodynamics, Synthesis, and Analytical Differentiation
Topic: Comparative Profiling of Ortho-, Meta-, and Para-Methoxyphenylpiperazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Profiling of Ortho-, Meta-, and Para-Methoxyphenylpiperazine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methoxyphenylpiperazine (MeOPP) pharmacophore represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for serotonergic ligands. While the three positional isomers—ortho (oMPP), meta (mMPP), and para (pMPP)—share an identical molecular formula (
), their pharmacological profiles diverge radically due to steric and electronic modulation of receptor binding pockets.
oMPP (2-MeOPP): Exhibits high selectivity and affinity for 5-HT
receptors (partial agonist), often serving as a scaffold for anxiolytics (e.g., NAN-190).
mMPP (3-MeOPP): Displays a mixed serotonergic profile (5-HT
/5-HT), structurally analogous to the non-selective agonist mCPP, and is frequently utilized as a chemical intermediate.
pMPP (4-MeOPP): Characterized by monoamine transporter activity (reuptake inhibition/release), sharing functional similarities with amphetamine-class stimulants rather than direct receptor ligands.
This guide provides an objective technical comparison of these isomers, detailing their synthesis, receptor affinity, and metabolic pathways to support lead optimization and forensic analysis.
Chemical & Physical Differentiation
Differentiation of these regioisomers is critical in both synthesis validation and forensic toxicology. While mass spectral fragmentation patterns are often identical (
192, 149), chromatographic retention and spectroscopic signatures provide definitive identification.
Feature
o-Methoxyphenylpiperazine
m-Methoxyphenylpiperazine
p-Methoxyphenylpiperazine
Abbreviation
oMPP / 2-MeOPP
mMPP / 3-MeOPP
pMPP / 4-MeOPP
CAS Number
35386-24-4
5464-78-8
38212-30-5
Steric Bulk
High (Ortho-effect)
Moderate
Low
GC Retention
Lowest (Fastest elution)
Intermediate
Highest (Slowest elution)
Solubility (CHCl)
Soluble
Very Slightly Soluble
Soluble
Primary Utility
5-HT Ligand Design
Intermediate / Hybrid Ligands
Psychoactive Stimulant
Pharmacological Profile & Mechanism of Action[4]
2.1 Structure-Activity Relationship (SAR) Logic
The position of the methoxy group dictates the molecule's ability to adopt the bioactive conformation required for the Orthosteric Binding Pocket (OBP) of serotonin receptors versus the Monoamine Transporter (MAT) translocation channel.
Ortho-Substitution: The 2-methoxy group induces a twist in the phenyl ring relative to the piperazine plane due to steric hindrance. This conformation is highly favorable for the 5-HT
receptor's hydrophobic pocket but prevents effective binding at 5-HT or dopamine transporters.
Meta-Substitution: Provides a "hybrid" steric profile. Like its chlorinated analog (mCPP), mMPP retains affinity for 5-HT
and 5-HT receptors, often acting as a non-selective agonist.
Para-Substitution: The 4-methoxy group results in a linear, streamlined molecule. This shape facilitates entry into the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) , acting as a substrate-type releaser similar to amphetamines.
2.2 Receptor Affinity & Functional Data
Data synthesized from radioligand binding assays and functional turnover studies.
Target
oMPP (2-MeOPP)
mMPP (3-MeOPP)
pMPP (4-MeOPP)
5-HT
0.4 – 1.2 nM (High Affinity)
> 100 nM (Moderate/Low)
> 1,000 nM (Negligible)
5-HT
Negligible Affinity
High Affinity (Agonist)
Low Affinity
SERT/DAT
Inactive
Weak Inhibitor
Active Releaser/Inhibitor
Functional Effect
Anxiolytic / Antihypertensive
Anxiogenic / Hallucinogenic
Stimulant / Euphoric
Metabolism (Major)
N/A
N/A
O-demethylation (CYP2D6)
Critical Insight: oMPP derivatives (e.g., NAN-190) are often cited as standard 5-HT
antagonists/partial agonists. In contrast, pMPP is metabolized by CYP2D6 to p-hydroxyphenylpiperazine, a bioactivation step that may contribute to neurotoxicity.
2.3 Signaling Pathway Visualization
The following diagram illustrates the divergent signaling cascades initiated by these isomers.
Figure 1: Divergent Pharmacodynamics. oMPP selectively targets the Gi/o pathway via 5-HT1A, mMPP activates Gq pathways via 5-HT2C, and pMPP acts on monoamine transporters.
This protocol is superior to traditional nucleophilic substitution for methoxy-substituted rings due to the electron-donating nature of the methoxy group, which deactivates the ring toward
.
Reagents:
Aryl Halide: 1-Bromo-2-methoxybenzene (for oMPP), 3-methoxy (mMPP), or 4-methoxy (pMPP).
Amine: Piperazine (anhydrous).
Catalyst:
or .
Ligand: BINAP or Xantphos.
Base:
(Sodium tert-butoxide).
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Workflow:
Preparation: Charge a flame-dried Schlenk flask with Piperazine (1.2 eq), Base (1.4 eq), and Catalyst/Ligand (1-5 mol%).
Addition: Add the specific Bromoanisole isomer (1.0 eq) and Solvent under Argon atmosphere.
Reaction: Heat to 100°C for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
Workup: Cool to RT, filter through Celite to remove Pd residues. Concentrate filtrate.
Purification: Acid-base extraction. Dissolve residue in EtOAc, extract with 1M HCl. Basify aqueous layer with NaOH to pH 12, extract back into DCM. Dry (
) and concentrate.
Salt Formation: Dissolve free base in Et2O, add HCl/Et2O dropwise to precipitate the hydrochloride salt.
3.2 Radioligand Binding Assay (5-HT Protocol)
To validate the selectivity of oMPP derivatives.
Tissue Source: Rat Hippocampal membranes (rich in 5-HT
).
Radioligand: [
H]-8-OH-DPAT (0.5 – 1.0 nM).
Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).
Incubation: 30 min at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl
.
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
3.3 Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesis and pharmacological validation of MeOPP isomers.
Conclusion & Recommendation
For researchers designing anxiolytics or antipsychotics , the ortho-isomer (oMPP) is the superior scaffold due to its potent and selective 5-HT
activity. The meta-isomer (mMPP) should be reserved for studies requiring broad-spectrum serotonergic modulation or as a control for non-specific binding. The para-isomer (pMPP) is primarily relevant in toxicology and addiction research due to its stimulant profile and abuse potential.
References
Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors: effect of biosubstitution.[1] Journal of Medicinal Chemistry. Link
Staack, R. F., et al. (2003). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible.[2][3] Xenobiotica. Link
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[4] Part 13: 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines. Archiv der Pharmazie. Link
SWGDRUG. (2005).[5] Monograph: 1-(3-Methoxyphenyl)piperazine.[5] Scientific Working Group for the Analysis of Seized Drugs. Link
Elliott, S. (2011). The analysis of piperazine-based 'party pill' drugs. Drug Testing and Analysis.[6][7] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Context[1][2]
Target Molecule: 1-[1-(4-Methoxyphenyl)ethyl]piperazine
Role: Key chiral intermediate for triazole antifungals (e.g., Itraconazole analogs) and CNS-active agents.
Critical Quality Attributes (CQAs):
Chemical Purity: Must distinguish between the mono-alkylated product and the bis-alkylated impurity (dimer), a common byproduct in piperazine nucleophilic substitutions.
Optical Purity (Enantiomeric Excess): The ethyl linkage creates a chiral center (
C). The biological activity is often strictly stereodependent (typically the R-isomer for antifungal potency).
This guide compares three analytical workflows: HPLC-UV/MS (Routine Chemical Purity), qNMR (Absolute Content without Reference Standards), and Chiral HPLC (Stereochemical Verification).
Synthesis Pathway & Impurity Origin[1][3]
To validate purity, one must understand the impurities. The synthesis typically involves the N-alkylation of excess piperazine with 1-(1-haloethyl)-4-methoxybenzene.
Primary Impurities:
Impurity A (Bis-alkylated dimer): 1,4-bis[1-(4-methoxyphenyl)ethyl]piperazine.
Impurity B (Regioisomer): If starting from a reductive amination route, potential isomerism on the aromatic ring (rare but possible).
Impurity C (Starting Material): Unreacted piperazine (UV inactive, hard to detect) or 4-methoxyacetophenone derivatives.
Figure 1: Reaction pathway showing the origin of the critical Bis-alkylated impurity.
). On standard acidic C18 columns, they protonate, leading to severe peak tailing and poor resolution.
The Solution: Use a High pH stable column or Ion-Pairing chromatography.
Optimized Protocol (High pH Method)
Column: XBridge C18 or Gemini-NX C18 (5 µm, 4.6 x 150 mm). Why? These hybrid-silica columns survive pH 10-11.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 mins.
Detection: UV at 225 nm (absorption max of the anisole moiety) and 254 nm.
Flow Rate: 1.0 mL/min.
System Suitability: Tailing factor (
) must be < 1.5.
Self-Validating Check: Inject a spiked sample containing the bis-impurity. The dimer is significantly more hydrophobic and should elute much later (approx RT ~12-14 min) than the product (RT ~6-7 min).
Method B: qNMR (The Absolute Truth)
Best For: Determining "Weight % Assay" (Absolute Purity) when no certified reference standard of the target molecule exists.
The Logic: Unlike HPLC, NMR signal integration is directly proportional to the molar ratio of nuclei, independent of the chemical structure. By adding a known amount of a high-purity internal standard (IS), we calculate the exact mass of the piperazine derivative.
Protocol
Solvent:
(Chloroform-d) or .
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Requirement: The IS signals must not overlap with the methoxy singlet (~3.8 ppm) or the ethyl doublet (~1.4 ppm) of the analyte.
Pulse Sequence: 90° pulse angle.
Relaxation Delay (
): Must be (typically 30-60 seconds) to ensure full relaxation for quantitative accuracy.
Calculation:
(Where =integral, =number of protons, =molar mass, =weighed mass, =purity)[1]
Method C: Chiral HPLC (The Stereochemical Check)
Best For: Measuring Enantiomeric Excess (% ee).
The Challenge: The enantiomers have identical physical properties in an achiral environment (standard C18 HPLC).
The Solution: Polysaccharide-based chiral stationary phases (CSPs) utilizing "three-point interaction" (H-bonding,
, steric fit).
Protocol
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.
Note: Diethylamine (DEA) is mandatory to mask silanols and prevent amine tailing.
Mode: Isocratic.
Detection: UV 225 nm.
Expected Result: Baseline separation of R and S enantiomers (Resolution
).
Data Summary & Decision Matrix
Feature
HPLC-UV (High pH)
qNMR ()
Chiral HPLC (OD-H)
Primary Output
Chemical Purity (Area %)
Absolute Assay (Wt %)
Optical Purity (% ee)
Limit of Detection
High (ppm level)
Low (~0.1 - 1%)
High (ppm level)
Reference Standard
Required for Assay
NOT Required (Use IS)
Required for RT ID
Specificity
Separates synthesis side-products
Distinguishes residual solvents
Separates Enantiomers
Throughput
High (Automated)
Low (Manual prep)
Medium
Analytical Workflow Decision Tree
Figure 2: Integrated analytical workflow for batch release.
References
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Gadzala-Kopciuch, R. (2005).[3] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Comparison of Synthetic Routes for Substituted Piperazines: A Technical Guide
Executive Summary The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from Imatinib (Gleevec) to Sildenafil (Viagra). Its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from Imatinib (Gleevec) to Sildenafil (Viagra). Its ability to modulate physicochemical properties—specifically lipophilicity (LogP) and solubility—while providing defined vector orientation for substituents, makes it indispensable.
However, the synthetic entry point dictates the downstream success of a drug campaign. Choosing the wrong route can lead to racemization, difficult purifications, or scalability bottlenecks. This guide objectively compares the three dominant synthetic methodologies:
De Novo Chiral Pool Synthesis (via Diketopiperazines): Best for enantiopure C-substituted piperazines.
Metal-Catalyzed N-Arylation (Buchwald-Hartwig): Best for modular N-functionalization of existing rings.
Pyrazine Reduction: Best for cost-effective, achiral bulk synthesis.
Strategic Decision Framework
Before selecting a protocol, consult the following decision matrix to align the synthetic route with your structural requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substitution pattern and stereochemical needs.
Route A: De Novo Synthesis via Diketopiperazines (The "Chiral Pool" Method)
Best For: Creating enantiopure C-substituted piperazines (e.g., 2-methyl, 2,5-trans-diphenyl) using amino acids as starting materials.
Mechanism & Logic
This route leverages the inherent chirality of amino acids.[1] Two amino acids are coupled to form a dipeptide, cyclized to a 2,5-diketopiperazine (DKP), and then reduced.[2]
Critical Insight: The reduction step is the failure point. Lithium Aluminum Hydride (LAH) often causes epimerization. The Sodium Borohydride/Iodine (NaBH₄/I₂) system is the superior, self-validating choice as it generates diborane in situ, acting as an electrophilic reducing agent that preserves stereocenters [1].
Detailed Protocol: Synthesis of (2S,5S)-2,5-Dimethylpiperazine
Couple N-Boc-L-Alanine and L-Alanine methyl ester using EDC/HOBt in DCM.
Deprotection: Treat the crude dipeptide with TFA/DCM (1:1) for 1 hour at 0°C. Remove volatiles in vacuo.
Cyclization: Redissolve the deprotected dipeptide salt in 2-butanol and reflux with triethylamine (Et₃N) for 12 hours. The DKP precipitates upon cooling.
Validation: Check purity via ¹H NMR (distinct amide protons) and melting point.
Step 2: Reduction (The Critical Step)
Setup: Flame-dry a 3-neck flask; cool to 0°C under Argon.
Charge: Add NaBH₄ (3.0 equiv) and dry THF.
Activation: Add Iodine (1.5 equiv) in THF dropwise over 30 mins. Caution: Evolution of H₂ gas.
Why? This generates the active borane-THF complex.
Addition: Add the solid DKP (1.0 equiv) in portions.
Reflux: Heat to reflux for 18–24 hours. The mixture will turn from colorless to a milky suspension.
Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.
Workup: Evaporate solvent. Treat residue with 20% KOH and heat at 60°C for 2 hours (breaks boron-amine complexes). Extract with DCM.
Best For: Functionalizing the piperazine nitrogen with aryl or heteroaryl groups.[3] Essential for optimizing PK/PD profiles in late-stage discovery.
Mechanism & Logic
Traditional SₙAr requires electron-deficient aryl halides and high heat. Palladium catalysis allows coupling with electron-rich or sterically hindered partners under mild conditions.[3]
Ligand Selection: The success of this reaction hinges on the ligand.[4] BrettPhos or RuPhos are the modern gold standards for secondary amines like piperazine, preventing catalyst poisoning by the diamine [2].
Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of piperazine.
Stoichiometry Control: Use excess piperazine (2.5–3.0 equiv) to prevent formation of the N,N’-bis-aryl byproduct.
Inerting: Charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill with Argon (3x).
Why? Oxygen rapidly oxidizes the phosphine ligand, killing the catalyst.
Solvation: Add anhydrous Toluene and the Aryl Bromide (if liquid).
Reaction: Heat to 80–100°C for 4–12 hours.
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl bromide.
Purification: The excess piperazine is water-soluble. An acidic workup (wash organic layer with 1M HCl, separate, then basify aqueous layer and extract) effectively separates the product from the starting amine.
Performance Metrics:
Yield: 80–95%.
Selectivity: >20:1 (Mono- vs Bis-arylation).
Comparative Performance Analysis
The following table contrasts the three primary routes based on experimental realities in a drug discovery setting.
Feature
Route A: Chiral Pool (DKP)
Route B: Buchwald-Hartwig
Route C: Pyrazine Reduction
Primary Utility
Creating chiral cores (C-subs)
Functionalizing nitrogens (N-subs)
Bulk synthesis of simple cores
Atom Economy
Low (requires coupling agents/reductants)
High (Catalytic)
High (Hydrogenation)
Stereocontrol
Excellent (>98% ee)
N/A (Reaction is distal to chiral centers)
Poor (often gives cis/trans mixtures)
Scalability
Moderate (Reductant handling issues)
High (Flow chemistry compatible)
Excellent (Industrial standard)
Safety Profile
Moderate (H₂ evolution, Iodine)
High (Pd heavy metals, trace scavenging)
High (High pressure H₂ gas)
Cost
High (Amino acid costs)
High (Catalyst/Ligand costs)
Low
References
Periasamy, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Advances. [Link]
Reilly, S. W., & Mach, R. H. (2016).[3] A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines.[3][4] Organic Letters. [Link]
Mahaney, P. E., et al. (2008). Synthesis of 2-substituted piperazines via hydrogenation of pyrazines. Journal of Medicinal Chemistry. [Link]
Cochran, B. M., & Michael, F. E. (2008).[3] Synthesis of 2,6-disubstituted piperazines from amino acids. Organic Letters. [Link]
A Researcher's Guide to the In Vivo Validation of Neuroprotective Piperazine Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique structural properties allow for versatile substitutio...
Author: BenchChem Technical Support Team. Date: February 2026
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique structural properties allow for versatile substitutions, making it a privileged structure in the quest for novel therapeutics targeting the central nervous system (CNS).[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of piperazine derivatives as potential neuroprotective agents. We will delve into the critical aspects of experimental design, model selection, and data interpretation, moving beyond a simple recitation of protocols to explain the causal logic behind these choices.
Part 1: Selecting the Appropriate In Vivo Model of Neurodegeneration
The success of any in vivo study hinges on the selection of an animal model that accurately recapitulates the key pathological features of the human disease. No single model is perfect; therefore, the choice must be guided by the specific scientific question and the putative mechanism of action of the piperazine derivative under investigation.[4]
Here, we compare three commonly used models for distinct neurodegenerative conditions:
Selective loss of dopaminergic neurons in the substantia nigra, motor deficits.
Rapid and robust induction of Parkinsonian phenotype; well-characterized mechanism.
Does not fully replicate the progressive nature of Parkinson's or the formation of Lewy bodies.[5]
5xFAD Transgenic Mouse
Alzheimer's Disease
Genetic modification (overexpression of human APP and PSEN1 with five familial AD mutations)
Amyloid plaque deposition, gliosis, synaptic deficits, and cognitive impairment.[6]
Progressive pathology resembling human AD; suitable for testing therapies targeting amyloid beta.[7]
Does not typically develop significant tau pathology (neurofibrillary tangles).[4]
Middle Cerebral Artery Occlusion (MCAO)
Ischemic Stroke
Surgical occlusion of the middle cerebral artery
Focal cerebral ischemia, infarct core, and penumbra; mimics the acute phase of a stroke.
Highly relevant to the clinical presentation of stroke; allows for the study of acute neuroprotective interventions.
Invasive surgery with potential for variability; primarily models focal, not global, ischemia.[8]
The rationale for choosing a particular model is paramount. For instance, if a piperazine derivative is hypothesized to possess potent antioxidant and anti-inflammatory properties, the MPTP model, where oxidative stress and neuroinflammation are key drivers of neurodegeneration, would be a logical choice.[9] Conversely, a compound designed to modulate amyloid precursor protein (APP) processing would be best evaluated in a transgenic model like the 5xFAD mouse.[10]
Part 2: Comparative Efficacy of Neuroprotective Piperazine Derivatives
A diverse range of piperazine derivatives has been investigated for their neuroprotective potential. The following table summarizes the in vivo efficacy of several notable examples, highlighting the diversity of their mechanisms and applications.
Piperazine Derivative
Proposed Mechanism of Action
In Vivo Model
Key Findings
Citation(s)
Trazodone
Antidepressant with neuroprotective properties; may act on the unfolded protein response (UPR) pathway.[11]
Mouse models of neurodegeneration.
Restored neuronal protein synthesis and prevented neurodegeneration.[11] In a mouse model of stroke, it showed a neuroprotective effect in aged animals.[12]
It is crucial to note that direct comparison between studies can be challenging due to variations in experimental protocols, animal species, and outcome measures. However, this comparative overview underscores the broad therapeutic potential of the piperazine scaffold.
Part 3: Key Experimental Protocols and Workflows
To ensure the reproducibility and validity of in vivo findings, the use of standardized and well-documented protocols is essential. Below are detailed methodologies for key experiments in the validation pipeline.
Caption: A typical workflow for the preclinical validation of a neuroprotective compound.
This protocol is designed to induce a consistent loss of dopaminergic neurons in the substantia nigra.
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
Acclimatization: House the animals for at least one week under standard laboratory conditions before the experiment.
MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline to a final concentration of 2 mg/ml. Prepare fresh daily.
Induction: Administer MPTP intraperitoneally (i.p.) at a dose of 20-30 mg/kg once daily for 5-7 consecutive days.[9] A control group should receive saline injections.
Piperazine Derivative Treatment: The test compound can be administered before, during, or after MPTP induction, depending on the therapeutic hypothesis (prophylactic vs. therapeutic). For example, oral gavage of piperine (10 mg/kg) for 15 days, including 8 days of pretreatment.[9]
Monitoring: Observe animals daily for any signs of distress.
Endpoint: Euthanize animals 7-21 days after the final MPTP injection for behavioral and post-mortem analysis.
This test assesses motor coordination and balance, which are often impaired in Parkinson's disease models.
Apparatus: Use an accelerating rotarod apparatus.
Training: Train the mice on the rotarod for 2-3 consecutive days before the baseline measurement. Each training session consists of 3-5 trials with the rod accelerating from 4 to 40 rpm over 5 minutes.
Baseline Measurement: Record the latency to fall for each mouse before MPTP induction.
Post-Induction Testing: Perform the test at selected time points after MPTP administration.
Data Analysis: Compare the latency to fall between the control, MPTP-only, and MPTP + piperazine derivative groups.
TH is the rate-limiting enzyme in dopamine synthesis and is a marker for dopaminergic neurons.
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde and collect the brains. Post-fix the brains and then cryoprotect in sucrose solution.
Sectioning: Cut 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat.
Staining:
Wash sections in phosphate-buffered saline (PBS).
Incubate in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
Incubate with a primary antibody against TH overnight at 4°C.
Wash and incubate with a biotinylated secondary antibody.
Amplify the signal using an avidin-biotin complex (ABC) kit.
Visualize with a diaminobenzidine (DAB) substrate.
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
Part 4: Unraveling the Mechanism: Signaling Pathways
Understanding the molecular pathways through which piperazine derivatives exert their neuroprotective effects is a critical step in their development. Many of these compounds modulate complex signaling cascades involved in cell survival, inflammation, and oxidative stress.
Caption: A simplified diagram of signaling pathways often implicated in neuroprotection.
The activation of the PI3K/Akt pathway is a crucial pro-survival signal in neurons.[19] Akt can phosphorylate and inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a pro-apoptotic enzyme. Additionally, Akt can promote the nuclear translocation of Nrf2, a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes like Heme Oxygenase-1 (HO-1).[19] This cascade ultimately enhances cellular defenses against oxidative stress and promotes neuronal survival. Several neuroprotective agents have been shown to act through the Nrf2/HO-1 pathway.[19]
Conclusion and Future Directions
The in vivo validation of piperazine derivatives for neuroprotective therapies is a complex but essential process. This guide has outlined a logical and scientifically rigorous approach, from model selection to mechanistic investigation. The versatility of the piperazine scaffold continues to make it a promising starting point for the development of novel drugs for a range of neurological disorders.[1]
Future research should focus on developing multi-target piperazine derivatives that can simultaneously address the various pathological cascades underlying neurodegenerative diseases.[10] Furthermore, a greater emphasis on the use of aged animals and chronic treatment paradigms in preclinical studies will enhance their translational relevance.[12] Ultimately, the goal is to translate the promising results from animal models into effective therapies for patients suffering from these devastating conditions.
References
Halliday, M., et al. (2017). Repurposed drugs targeting eIF2α-P-mediated translational repression prevent neurodegeneration in mice. Brain, 140(6), 1768-1783. Available from: [Link]
Ramos-Hernández, et al. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available from: [Link]
Kumar, A., et al. (2015). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Journal of Molecular Neuroscience, 55(3), 670-681. Available from: [Link]
Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 54(7), 5145-5152. Available from: [Link]
Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(4), 2138-2146. Available from: [Link]
Lin, C.-H., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 18(2), 99. Available from: [Link]
Asif, M. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 14(10), 5565-5572. Available from: [Link]
Gusmão, N., et al. (2021). The effects of trazodone on human cognition: a systematic review. Expert Review of Neurotherapeutics, 21(8), 915-928. Available from: [Link]
Kumar, A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Journal of Molecular Neuroscience, 55(3), 670-681. Available from: [Link]
Sosič, I., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 130, 104511. Available from: [Link]
Iordache, I., et al. (2023). Investigating the Neuroprotective and Neuroregenerative Effect of Trazodone Regarding Behavioral Recovery in a BL6C57 Mice Stroke Model. Medicina, 59(10), 1734. Available from: [Link]
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Li, X., et al. (2018). Neuroprotective effect of lurasidone via antagonist activities on histamine in a rat model of cranial nerve involvement. Molecular Medicine Reports, 17(4), 5431-5437. Available from: [Link]
Kumar, A., et al. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. Available from: [Link]
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Devi, L., et al. (2022). Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective. Journal of the Neurological Sciences, 434, 120163. Available from: [Link]
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Yılmaz, S., & Parildar, H. (2022). Experimental Models in Parkinson's Disease: Advantages and Disadvantages. Journal of Health Sciences and Medicine, 5(4), 1124-1130. Available from: [Link]
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Gladstone, D. J., et al. (2002). Why do neuroprotective drugs that are so promising in animals fail in the clinic? An industry perspective. The Cerebrovascular Diseases, 14(3-4), 153-159. Available from: [Link]
Ghelardini, C., et al. (2002). Unifi nootropics from the lab to the web: a story of academic (and industrial) shortcomings. Journal of Psychopharmacology, 16(2), 191-195. Available from: [Link]
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Huang, M., et al. (2013). The Novel Antipsychotic Drug Lurasidone Enhances N-Methyl-d-aspartate Receptor-Mediated Synaptic Responses. Journal of Pharmacology and Experimental Therapeutics, 345(1), 127-136. Available from: [Link]
Moriguchi, S., et al. (2013). Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor. Hippocampus, 23(12), 1213-1224. Available from: [Link]
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Asif, M. (2021). Synthesis and anticonvulsant activity of some piperazine derivatives. Research Journal of Pharmacy and Technology, 14(10), 5565-5572. Available from: [Link]
Executive Summary: Immediate Operational Directive 1-[1-(4-Methoxyphenyl)ethyl]piperazine is a substituted piperazine derivative acting as a basic amine.[1] For disposal purposes, it must be treated as a Hazardous Organi...
1-[1-(4-Methoxyphenyl)ethyl]piperazine is a substituted piperazine derivative acting as a basic amine.[1] For disposal purposes, it must be treated as a Hazardous Organic Base .
Primary Hazard: Skin/Eye Corrosion and Respiratory Irritation (due to alkaline nitrogen functionality).
Waste Stream:Basic Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).
Critical Prohibition:NEVER mix with concentrated acids in a closed waste container; the exothermic neutralization can cause over-pressurization and rupture.
Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).
Part 1: Chemical Identity & Hazard Profiling
To dispose of this chemical safely, you must understand its reactivity profile. As a piperazine derivative, the secondary and tertiary amine groups provide a lone pair of electrons that make the compound basic and nucleophilic.
Parameter
Technical Specification
Chemical Class
Phenylpiperazine Derivative / Organic Amine
Functional Groups
Piperazine ring (Basic), Methoxy group (Electron-donating), Ethyl linker
pH Profile
Alkaline (pH > 9 in aqueous solution)
Reactivity
Incompatible with strong oxidizers, acid chlorides, and anhydrides.[1]
Toxicology (Analog)
Treat as High-Potency Pharmaceutical Intermediate (HPPI) .[1] Structural analogs (e.g., 1-(4-Methoxyphenyl)piperazine) show acute toxicity and severe irritation.[1]
The Mechanistic Hazard
The piperazine ring is a strong base. Upon contact with biological tissue (skin/mucosa), it initiates alkaline hydrolysis of fats and proteins (saponification), leading to deep tissue damage that may not be immediately painful. Therefore, standard "irritant" handling is insufficient; corrosive protocols must be adopted.
Part 2: Waste Segregation Logic
Proper segregation is the single most critical step in laboratory waste management to prevent "in-drum" reactions.
Segregation Decision Tree
Figure 1: Decision logic for segregating piperazine waste streams to ensure regulatory compliance and safety.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf-stock, degradation products, or excess weighing powder.[1]
Personal Protective Equipment (PPE):
Gloves: Nitrile (Double-gloved, >0.11mm thickness). Piperazines can permeate thin latex.
Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.
Eye: Chemical splash goggles.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible, as amines can etch glass over prolonged storage, though this is less critical for short-term waste.
Transfer:
Dissolution is NOT recommended for solids unless required by your facility. Dispose of as solid waste.
Transfer the solid into the HDPE container.
Wipe the threads of the bottle neck with a dry Kimwipe to ensure a tight seal.
Labeling:
Label as "Hazardous Waste - Solid - Toxic/Corrosive."
List constituents: "1-[1-(4-Methoxyphenyl)ethyl]piperazine, 98%."[1]
Check specific hazard boxes: [x] Toxic [x] Irritant/Corrosive.[2]
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: Mother liquors, filtrates, or HPLC waste.[1]
pH Check: Verify the pH of the solution. If the solution is acidic (e.g., from a workup), the amine is likely protonated (salt form).
Note: Even if protonated, it should still be treated as organic amine waste to prevent reformation of the free base if mixed with other alkaline wastes later.
Solvent Compatibility:
If in DCM/Chloroform: Pour into Halogenated Waste carboy.
If in Acetone/Methanol/DMSO: Pour into Non-Halogenated Organic carboy.
The "Alkaline" Tag:
Most facilities require a separate "Basic/Alkaline" tag for organic waste containing amines. Ensure this tag is visible to prevent the waste contractor from bulking it with acidic organic waste.
Part 4: Emergency Spill Response
If 1-[1-(4-Methoxyphenyl)ethyl]piperazine is spilled outside primary containment:
Figure 2: Workflow for containing and cleaning spills of piperazine derivatives.
Decontamination Solution:
For final surface cleaning, use a dilute surfactant (soap) and water. Avoid using bleach (sodium hypochlorite) on amine spills, as this can generate chloramines , which are toxic and volatile gases.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Specifically regarding characteristic waste D002 for corrosivity and general organic waste listings). [Link]
PubChem. (2023). Compound Summary: 1-(4-Methoxyphenyl)piperazine (Structural Analog Safety Data). National Library of Medicine. [Link]